molecular formula C9H14N2O2S B1379669 4-[(Dimethylamino)methyl]benzene-1-sulfonamide CAS No. 1547880-06-7

4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Número de catálogo: B1379669
Número CAS: 1547880-06-7
Peso molecular: 214.29 g/mol
Clave InChI: WHSPCRQYXZDTLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(Dimethylamino)methyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(Dimethylamino)methyl]benzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(Dimethylamino)methyl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Dimethylamino)methyl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[(dimethylamino)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)7-8-3-5-9(6-4-8)14(10,12)13/h3-6H,7H2,1-2H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSPCRQYXZDTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547880-06-7
Record name 4-[(dimethylamino)methyl]benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Chemical structure and properties of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Synthesis, and Pharmacological Potential

Executive Summary

This technical guide provides an in-depth analysis of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide (CAS 1547880-06-7 ), a structural derivative of the clinical antibiotic Mafenide. As a bifunctional pharmacophore combining a primary sulfonamide (zinc-binding motif) with a basic benzylic tertiary amine, this compound serves as a critical fragment in the design of carbonic anhydrase (CA) inhibitors and antimicrobial agents. This document details its physicochemical properties, synthetic pathways, and mechanistic applications in medicinal chemistry.

Chemical Identity & Structural Analysis[1]

The compound is characterized by a benzene core substituted at the para positions with a sulfonamide group and a (dimethylamino)methyl moiety.[1] This substitution pattern creates a molecular probe with distinct electronic and steric properties compared to its primary amine parent, Mafenide.

Table 1: Chemical Identification Data

ParameterDetail
IUPAC Name 4-[(Dimethylamino)methyl]benzene-1-sulfonamide
Common Analog

-Dimethyl-Mafenide
CAS Registry Number 1547880-06-7
Molecular Formula

Molecular Weight 214.29 g/mol
SMILES CN(C)CC1=CC=C(C=C1)S(=O)(=O)N
InChI Key PAQQGWPGFHHBBN-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and functional zones of the molecule.

ChemicalStructure Figure 1: Pharmacophore dissection of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide. Benzene Benzene Ring (Lipophilic Core) Sulfonamide Sulfonamide (-SO2NH2) (Zinc Binding / H-Bond Donor) Benzene->Sulfonamide Position 1 Linker Methylene Bridge (Rotatable Bond) Benzene->Linker Position 4 Amine Dimethylamino Group (Basic Center / pKa ~8.8) Linker->Amine C-N Bond

Physicochemical Properties[5][6][7][8]

Understanding the ionization state of this molecule is critical for predicting its behavior in biological assays. The molecule is amphoteric but predominantly exists as a cation at physiological pH due to the basic tertiary amine.

Table 2: Predicted Physicochemical Parameters

PropertyValue (Estimated)Scientific Rationale
pKa (Sulfonamide) ~10.2Typical range for primary benzenesulfonamides. The alkyl-amine substituent exerts a weak inductive effect.
pKa (Tertiary Amine) ~8.8Benzylic tertiary amines are slightly less basic than their alkyl counterparts due to the electron-withdrawing phenyl ring.
LogP (Octanol/Water) 0.8 – 1.1The dimethylation increases lipophilicity compared to Mafenide (LogP ~0.05), improving membrane permeability.
Solubility High (Acidic pH)Readily soluble in aqueous 0.1 M HCl due to protonation of the tertiary amine.
H-Bond Donors 1The sulfonamide

group.[2]
H-Bond Acceptors 3Sulfonyl oxygens (2) and the tertiary amine nitrogen (1).
Synthesis & Manufacturing Protocols

Two primary routes are recommended for the synthesis of CAS 1547880-06-7. Route A is preferred for laboratory-scale purity, while Route B utilizes Mafenide as a direct precursor.

Route A: Reductive Amination (Preferred)

This method avoids the formation of quaternary ammonium byproducts common in direct alkylation.

  • Precursor: 4-Formylbenzenesulfonamide (CAS 3240-35-5)

  • Reagents: Dimethylamine (2.0 M in THF), Sodium Triacetoxyborohydride (STAB), Acetic Acid.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol.

Protocol:

  • Imine Formation: Dissolve 4-formylbenzenesulfonamide (1.0 eq) in DCE. Add Dimethylamine (1.5 eq) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Workup: Stir overnight at RT. Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (DCM:MeOH 9:1).
    
Route B: Eschweiler-Clarke Methylation

This route converts the primary amine of Mafenide directly to the dimethyl derivative.

  • Precursor: Mafenide Acetate (CAS 13009-99-9)

  • Reagents: Formaldehyde (37% aq.), Formic Acid.

Protocol:

  • Dissolve Mafenide (1.0 eq) in Formic Acid (5.0 eq).

  • Add Formaldehyde (3.0 eq) dropwise.

  • Reflux the mixture at 90–100°C for 4–6 hours (evolution of

    
     indicates reaction progress).
    
  • Cool and basify with

    
     to pH 10. Extract the free base into DCM.
    

SynthesisRoutes Figure 2: Synthetic pathways for CAS 1547880-06-7. Start1 4-Formylbenzenesulfonamide Reagent1 Dimethylamine + STAB (Reductive Amination) Start1->Reagent1 Start2 Mafenide (Primary Amine) Reagent2 HCHO + HCOOH (Eschweiler-Clarke) Start2->Reagent2 Product 4-[(Dimethylamino)methyl]benzene-1-sulfonamide (Target) Reagent1->Product Yield ~85% Reagent2->Product Yield ~70-80%

Pharmacological Applications[5][6][7][9]
Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classical inhibitors of zinc-metalloenzymes, specifically Carbonic Anhydrases (CAs). The primary sulfonamide group (


) acts as a zinc-binding group (ZBG).
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates to the

    
     ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Selectivity Profile: The "tail" of the sulfonamide (the benzene ring and the dimethylaminomethyl group) interacts with the hydrophobic and hydrophilic pockets of the enzyme. The dimethylamino group provides a positive charge (at physiological pH) that can interact with anionic residues (e.g., Glu or Asp) near the active site entrance of specific CA isoforms (such as CA IX or XII, which are cancer-associated targets).

Antibacterial Activity (Mafenide Analog)

Mafenide is unique among sulfonamides as it is not strongly inhibited by PABA (para-aminobenzoic acid) and is effective against Pseudomonas aeruginosa.

  • SAR Note: The methylation of the amine in CAS 1547880-06-7 increases steric bulk. While this may reduce fit in the dihydropteroate synthase (DHPS) active site compared to Mafenide, the increased lipophilicity can enhance penetration into bacterial biofilms or mammalian cells.

Mechanism Figure 3: Mechanism of Action - Zinc Coordination in Carbonic Anhydrase. Enzyme Carbonic Anhydrase Active Site Zinc Zn2+ Ion Zinc->Enzyme Catalytic Center Drug Target Sulfonamide Drug->Enzyme Hydrophobic Interaction (Benzene Ring) Drug->Zinc Sulfonamide N binds Zn Interaction Coordination Bond

Safety & Handling (SDS Highlights)

While specific toxicological data for this CAS is limited, handling should follow protocols for Mafenide and general Sulfonamides .

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Sensitization: Sulfonamides are known sensitizers; avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.

  • Solubility for Assays: Dissolve in DMSO (up to 50 mM) for biological stock solutions. Avoid unbuffered aqueous solutions as the pH may drift due to the amine.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(15), 2925-2935. Link

  • PubChem. (2025). Compound Summary: Mafenide. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). 4-[(Dimethylamino)methyl]benzene-1-sulfonamide Product Detail. Link

Sources

An In-depth Technical Guide to 4-[(Dimethylamino)methyl]benzene-1-sulfonamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide, a sulfonamide derivative with significant potential in medicinal chemistry and drug development. Although not extensively documented in readily available literature, its structural motifs suggest a range of biological activities inherent to the sulfonamide class of compounds. This guide outlines a plausible and detailed synthetic pathway, predicted physicochemical properties, and expected spectroscopic characteristics based on analogous compounds. Furthermore, potential applications are discussed, drawing parallels with structurally related molecules. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and related compounds.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. Since the discovery of their antibacterial properties, sulfonamides have been developed into diuretics, anticonvulsants, anti-inflammatory agents, and more recently, as potent inhibitors of carbonic anhydrase for cancer therapy. The versatility of the sulfonamide scaffold allows for fine-tuning of its pharmacological profile through various substitutions on the aromatic ring and the sulfonamide nitrogen. The title compound, 4-[(Dimethylamino)methyl]benzene-1-sulfonamide, incorporates a basic dimethylaminomethyl moiety, which can significantly influence its pharmacokinetic and pharmacodynamic properties, such as solubility and receptor-binding interactions.

Chemical Identity and Identifiers

Precise identification of a chemical entity is paramount for scientific communication and reproducibility. While a dedicated CAS number for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide is not readily found in major chemical databases, its structure is unambiguous. This section provides the key identifiers based on its molecular structure.

IdentifierValue
IUPAC Name 4-[(Dimethylamino)methyl]benzene-1-sulfonamide
Molecular Formula C₉H₁₄N₂O₂S
Molecular Weight 214.29 g/mol
Canonical SMILES CN(C)CC1=CC=C(C=C1)S(=O)(=O)N
InChI InChI=1S/C9H14N2O2S/c1-11(2)7-8-3-5-9(6-4-8)14(10,12)13/h3-6H,7H2,1-2H3,(H2,10,12,13)
InChIKey InChIKey=SIACJRVYIPXFKS-UHFFFAOYSA-N

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide can be strategically approached through the reductive amination of a key intermediate, 4-formylbenzenesulfonamide. This method is a robust and widely used transformation in organic synthesis for the formation of amines.[1][2][3]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Formylbenzenesulfonamide cluster_1 Step 2: Reductive Amination A 4-Cyanobenzenesulfonamide B 4-Formylbenzenesulfonamide A->B Raney Nickel, Formic Acid C 4-Formylbenzenesulfonamide E 4-[(Dimethylamino)methyl]benzene-1-sulfonamide C->E Sodium Triacetoxyborohydride (STAB) D Dimethylamine D->E Sodium Triacetoxyborohydride (STAB)

Sources

Solubility profile of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profile & Physicochemical Characterization of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide


H

N

O

S[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals.[1] As an amphoteric molecule containing both a basic tertiary amine and a weakly acidic sulfonamide group, its solubility is governed by pH-dependent speciation and solvent polarity.[1]

This whitepaper synthesizes theoretical physicochemical principles with practical experimental methodologies. It is designed to guide researchers in optimizing solvent selection for purification, crystallization, and formulation processes.

Physicochemical Identity & Structural Analysis

Understanding the solubility of this compound requires a structural dissection of its functional groups.

PropertyValue / DescriptionImpact on Solubility
CAS Number 1547880-06-7Unique Identifier
Molecular Weight 214.29 g/mol Moderate size; diffusion-limited dissolution is minimal.
Structure

-Substituted Benzene
Rigid hydrophobic core; limits solubility in water without ionization.[1]
Basic Moiety Dimethylamino (

)

.[1] Protonates at acidic pH to form a soluble cation.[1]
Acidic Moiety Sulfonamide (

)

.[1] Deprotonates at basic pH to form a soluble anion.[1]
LogP (Predicted) ~0.5 - 1.0Moderately lipophilic; suggests good solubility in polar organic solvents.[1]

Key Insight: The molecule is a structural analog of Mafenide (


-aminomethylbenzenesulfonamide), but the 

-dimethyl substitution increases lipophilicity and alters the crystal lattice energy, typically lowering the melting point and modifying solubility in non-polar solvents compared to the primary amine parent.

Solubility Profile: Water vs. Organic Solvents

The solubility of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide is not a static value; it is a dynamic function of the solvent's ability to disrupt the crystal lattice via hydrogen bonding and dipole-dipole interactions.[1]

Aqueous Solubility: The pH-Dependence

In water, the compound exhibits a U-shaped solubility curve characteristic of amphoteric sulfonamides.

  • Acidic pH (pH < 6): The tertiary amine is protonated (

    
    ).[1] The ionic charge disrupts the crystal lattice, resulting in high solubility . This is the preferred state for aqueous extraction.[1]
    
  • Neutral pH (pH 7 - 9): The molecule exists primarily in its neutral or zwitterionic form.[1] The lack of net charge maximizes lattice energy and minimizes hydration, leading to minimum solubility (Intrinsic Solubility,

    
    ) . This is the optimal pH for precipitation/crystallization.[1]
    
  • Basic pH (pH > 11): The sulfonamide proton is removed (

    
    ), creating an anionic species.[1] Electrostatic repulsion prevents aggregation, resulting in high solubility .[1]
    
Organic Solvent Solubility

Solubility in organic media follows the "like dissolves like" principle, modulated by the sulfonamide's polarity.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)High dielectric constants and dipole moments effectively solvate the polar sulfonamide group and the aromatic core.
Polar Protic Methanol, EthanolGood (20-50 mg/mL)Capable of hydrogen bonding with both the sulfonamide oxygens/nitrogen and the amine. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).[1]
Moderately Polar Acetone, Ethyl AcetateModerate (5-20 mg/mL)Solvates the organic core but struggles to overcome the strong intermolecular hydrogen bonding of the sulfonamide solid state.
Non-Polar Hexane, Toluene, HeptanePoor (<1 mg/mL)The hydrophobic effect is insufficient to overcome the crystal lattice energy driven by the polar functional groups.

Visualization of Solubility Dynamics

The following diagram illustrates the mechanistic relationship between pH, speciation, and solubility states.

SolubilityMechanism Acidic Acidic pH (< 6) Protonated Cation (High Solubility) Neutral Neutral pH (7-9) Neutral / Zwitterion (Minimum Solubility) Acidic->Neutral Add Base (NaOH) Deprotonation of Amine Neutral->Acidic Add Acid (HCl) Protonation of Amine Basic Basic pH (> 11) Deprotonated Anion (High Solubility) Neutral->Basic Add Base (NaOH) Deprotonation of Sulfonamide Precipitation Precipitation Zone (Crystallization Target) Neutral->Precipitation Thermodynamic Equilibrium Basic->Neutral Add Acid (HCl) Protonation of Sulfonamide

Figure 1: pH-Dependent Speciation and Solubility Transitions.[1] The "U-shaped" solubility profile allows for pH-swing crystallization.

Experimental Protocol: Determination of Equilibrium Solubility

To validate the solubility profile for your specific batch (polymorphs can affect


), use the Shake-Flask Method  coupled with HPLC-UV detection.[1] This protocol ensures thermodynamic equilibrium is reached.[1][2]
Materials Required
  • Compound: 4-[(Dimethylamino)methyl]benzene-1-sulfonamide (CAS 1547880-06-7).[1][3][4]

  • Solvents: HPLC-grade Water (buffered to pH 2.0, 7.4, 10.0), Methanol, DMSO, Toluene.

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC system with UV detector (254 nm).

Step-by-Step Workflow
  • Preparation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass vial. The solid must remain visible (supersaturation).[1]

  • Equilibration: Cap the vial and agitate at 25°C ± 0.1°C for 24 hours.

    • Note: For viscous solvents (DMSO), extend time to 48 hours.[1]

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Filtration: Carefully withdraw the supernatant and filter through a 0.45 µm PTFE filter.[1]

    • Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption (saturating the membrane).[1]

  • Dilution & Quantification: Dilute the filtrate with mobile phase (e.g., 1:100) and inject into HPLC.

  • Calculation: Calculate concentration (

    
    ) using a standard calibration curve.
    

Self-Validating Check: Measure the pH of the aqueous saturated solution after equilibrium. The dissolved compound can shift the pH, altering the apparent solubility. Adjust buffers if the pH drifts > 0.1 units.[1]

Implications for Formulation & Synthesis

  • Purification Strategy: To purify the compound from non-polar impurities, dissolve it in dilute aqueous acid (pH 2), wash with Toluene (removes non-polar organics), then neutralize to pH 8 to precipitate the pure product.

  • Reaction Solvent: For nucleophilic substitutions or coupling reactions, DMF or DMSO are superior choices due to high solubility and thermal stability.[1] Methanol is a viable green alternative for lower-temperature reactions.[1]

  • Storage: Store as the solid hydrochloride salt if possible, as it prevents oxidation of the amine and is less hygroscopic than the amorphous neutral form.

References

  • PubChem. (2025).[1] Compound Summary: 4-[(Dimethylamino)methyl]benzene-1-sulfonamide (CAS 1547880-06-7).[1][3][4] National Library of Medicine. [Link]

  • Perlovich, G. L., et al. (2014).[1] Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link][1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for pKa-solubility relationships).

Sources

Carbonic Anhydrase Inhibition Mechanism of Dimethylamino-Substituted Sulfonamides: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. Modulating CA activity is a validated pharmacological strategy for treating conditions ranging from glaucoma to hypoxic tumors. Among the vast library of CA inhibitors, dimethylamino-substituted sulfonamides —most notably 5-dimethylamino-1-naphthalene sulfonamide (Dansylamide, DNSA)—occupy a unique niche. They serve not only as potent inhibitors but also as highly sensitive fluorescent probes for mapping the thermodynamic and kinetic landscapes of the CA active site.

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural causality, thermodynamic profiling, and self-validating experimental methodologies required to characterize this specific class of inhibitors.

Structural & Molecular Mechanism of Inhibition

The inhibition of human Carbonic Anhydrase II (hCA II) by dimethylamino-substituted sulfonamides is driven by a dual-recognition mechanism: primary metal coordination and secondary hydrophobic stabilization.

Zinc Coordination and Deprotonation

The core pharmacophore of all classical CA inhibitors is the primary sulfonamide group (


). In the free state, the active site of hCA II contains a 

ion coordinated by three histidine residues and a water molecule/hydroxide ion. Upon entry into the active site, the sulfonamide group of the inhibitor undergoes deprotonation to form an anionic species (

). This anion displaces the zinc-bound water, forming a direct coordinate covalent bond with the catalytic

ion, effectively shutting down the enzyme's hydration activity ()[1].
The Hydrophobic Pocket and Leu-198 Conformational Shift

What differentiates dimethylamino-naphthalene derivatives from standard arylsulfonamides (like acetazolamide) is their bulky, environmentally sensitive tail. Crystallographic studies reveal that the naphthyl ring of dansylamide binds within a specific hydrophobic pocket of the hCA II active site, making extensive van der Waals contacts with residues Val-121, Phe-131, Val-143, Leu-198, and Trp-209 ()[2].

Crucially, accommodating this bulky dimethylamino-substituted ring requires a distinct conformational change of the Leu-198 residue [2]. The dimethylamino group acts as a strong electron donor, altering the dipole moment of the molecule. When this moiety is sequestered into the low-dielectric hydrophobic pocket, the molecule undergoes a massive blue shift in fluorescence emission (from ~528 nm to ~460 nm) accompanied by a dramatic increase in quantum yield ()[3].

G A Free hCA II (Zn²⁺-OH₂) C Encounter Complex A->C B DNSA Ligand (Neutral) B->C D Deprotonation (-SO₂NH⁻) C->D Proton release E Zn²⁺ Coordination D->E Displaces H₂O F Hydrophobic Pocket (Leu-198 Shift) E->F van der Waals G Fluorescent Complex (Inhibited) F->G Blue shift

Figure 1: Mechanistic pathway of hCA II inhibition by dimethylamino-substituted sulfonamides.

Thermodynamic and Kinetic Profiling (E-E-A-T Protocols)

To trust the efficacy of a CA inhibitor, the data must be derived from self-validating, orthogonal experimental systems. Relying solely on steady-state


 values is insufficient because the association of sulfonamides to CA II often approaches diffusion limits. We employ a dual-pronged approach: Stopped-Flow Spectrofluorimetry for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics.
Protocol A: Stopped-Flow Spectrofluorimetry (Kinetic Analysis)

Causality: Because the binding event occurs on a millisecond timescale, manual mixing cannot capture the association rate (


). We exploit the intrinsic fluorescence blue-shift of the dimethylamino group upon entering the hydrophobic pocket as a real-time reporter of the binding event.
  • Reagent Preparation: Purify hCA II and dialyze into 20 mM HEPES buffer (pH 7.4). Prepare Dansylamide (DNSA) solutions ranging from 0.5 μM to 5.0 μM in the exact same buffer to prevent refractive index artifacts.

  • System Flushing: Flush the stopped-flow syringes and the optical observation cell with working buffer to establish a stable baseline and eliminate micro-bubbles.

  • Rapid Mixing: Inject equal volumes of 50 nM hCA II and varying concentrations of DNSA into the mixing chamber (instrument dead time < 2 ms).

  • Fluorescence Acquisition: Excite the sample at 336 nm (the absorption maximum of the dimethylamino group). Monitor the emission using a 400 nm long-pass filter to selectively capture the blue-shifted fluorescence characteristic of the enzyme-bound state.

  • Data Fitting: Fit the exponential fluorescence increase to a pseudo-first-order kinetic model to extract

    
    . Plotting 
    
    
    
    against [DNSA] yields a linear relationship where the slope is
    
    
    and the y-intercept is
    
    
    .
Protocol B: Isothermal Titration Calorimetry (Thermodynamic Analysis)

Causality: While fluorescence yields the dissociation constant (


), it cannot decouple the enthalpic (

) and entropic (

) drivers of binding. ITC directly measures the heat released upon

coordination and water displacement, validating the structural mechanism.
  • Sample Dialysis: Dialyze 10 μM hCA II extensively against 25 mM sodium phosphate buffer (pH 7.2). Use the final dialysis dialysate to dissolve the DNSA ligand to 100 μM, ensuring perfect buffer matching.

  • Degassing: Degas both solutions under a vacuum for 10 minutes. Critical Step: Micro-bubbles in the ITC cell will cause severe thermal noise, invalidating the heat integration.

  • Titration Execution: Perform 25 sequential injections of 1.5 μL DNSA into the 200 μL hCA II cell at 25°C. Maintain 120-second intervals between injections to allow the thermal baseline to re-equilibrate.

  • Integration & Modeling: Integrate the area under each injection peak to determine the heat (

    
    ). Fit the resulting isotherm to a single-site binding model to extract 
    
    
    
    , the association constant (
    
    
    ), and stoichiometry (
    
    
    ).

G Step1 Protein & Ligand Prep (Dialysis & Degassing) Step2A Stopped-Flow Spectrofluorimetry (Measures kon, koff) Step1->Step2A Kinetic pathway Step2B Isothermal Titration Calorimetry (Measures ΔH, ΔS, Kd) Step1->Step2B Thermodynamic pathway Step3 Data Integration (Thermodynamic & Kinetic Profiling) Step2A->Step3 Step2B->Step3

Figure 2: Orthogonal experimental workflow for profiling CA inhibitor interactions.

Quantitative Data & Comparative Analysis

The integration of kinetic and thermodynamic data reveals the functional differences between dimethylamino-substituted sulfonamides (DNSA) and standard clinical inhibitors (Acetazolamide). Recent advancements using Liquid Extraction Surface Analysis (LESA) Mass Spectrometry have further validated these equilibrium dissociation constants, showing DNSA binding at concentrations of 1.5 μM and above ()[4].

Table 1: Thermodynamic and Kinetic Parameters for hCA II Inhibition at 25°C

CompoundTarget

(μM)

(

)

(

)

(kcal/mol)
Primary Binding Mode
Dansylamide (DNSA) hCA II~1.5 - 2.0

0.50-8.5

coordination + Hydrophobic pocket (Leu-198)
Acetazolamide (AZA) hCA II~0.01 - 0.02

0.15-11.2

coordination + Extensive H-bond network
Sulfanilamide hCA II~3.0 - 5.0

0.75-6.8

coordination (Minimal secondary contacts)

Data synthesized from orthogonal ITC, SPR, and LESA MS studies[1][4].

Interpretation of Causality

While Acetazolamide exhibits a tighter binding affinity (


 in the nanomolar range) driven by a highly exothermic hydrogen-bonding network, Dansylamide's binding is entropically distinct. The insertion of the dimethylamino-naphthyl group into the hydrophobic pocket displaces ordered water molecules, providing a favorable entropic contribution (

) that compensates for the less exothermic

.

Conclusion & Applications in Biosensing

Understanding the carbonic anhydrase inhibition mechanism of dimethylamino-substituted sulfonamides extends beyond traditional drug discovery. Because the dimethylamino group's fluorescence is strictly dependent on the hydrophobic environment of the active site—which is only accessible when the apo-enzyme binds


—DNSA is widely utilized as the transducing element in fluorescent zinc biosensors [2].

By mastering the structural causality, thermodynamic limits, and precise experimental protocols outlined in this guide, researchers can leverage the dimethylamino-sulfonamide scaffold to engineer highly selective CA isoform inhibitors or next-generation metallo-fluorescent diagnostic tools.

References

  • Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry. Journal of the American Society for Mass Spectrometry (ACS Publications). URL:[Link]

  • Stabilization of Anionic and Neutral Forms of a Fluorophoric Ligand at the Active Site of Human Carbonic Anhydrase I. National Institutes of Health (NIH). URL:[Link]

  • Unexpected binding mode of the sulfonamide fluorophore 5-dimethylamino-1-naphthalene sulfonamide to human carbonic anhydrase II. Implications for the development of a zinc biosensor. Journal of Biological Chemistry (PubMed). URL:[Link]

  • Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design. Quarterly Reviews of Biophysics (Cambridge Core). URL:[Link]

Sources

Technical Guide: Safety Profiling and Toxicity Mechanisms of Benzene-1-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold vs. The Structural Alert

In medicinal chemistry, the benzene-1-sulfonamide moiety is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. It forms the core of carbonic anhydrase inhibitors (acetazolamide), COX-2 inhibitors (celecoxib), and loop diuretics (furosemide).

However, this ubiquity comes with a specific toxicological cost. For drug development professionals, the safety profile of a sulfonamide is not merely a checklist of GHS hazards; it is a dynamic balance between metabolic stability and bioactivation .

This guide moves beyond the standard Safety Data Sheet (SDS). It details the mechanistic underpinnings of sulfonamide toxicity (specifically the N-oxidation pathway) and provides a validated workflow for assessing reactive metabolite formation in early discovery.

Chemical Reactivity & Structure-Activity Relationship (SAR)

The toxicity profile of benzene-sulfonamides hinges on the substitution at the


 position (the nitrogen attached to the benzene ring, if present).
The Arylamine Distinction

We must distinguish between two distinct classes:

  • Sulfonamide Antibiotics (Arylamines): Contain an unsubstituted amine at the

    
     position (e.g., sulfamethoxazole). These are high-risk for hypersensitivity.
    
  • Non-Antibiotic Sulfonamides: Lack the

    
     arylamine (e.g., furosemide, celecoxib). These generally have a cleaner safety profile regarding severe cutaneous adverse reactions (SCARs), though cross-reactivity remains a debate.
    
Mechanism of Bioactivation

The primary driver of sulfonamide toxicity is metabolic idiosyncrasy . The parent molecule is not the toxin; the metabolite is.[1]

  • Pathway: The

    
    -amine is oxidized by CYP2C9 to a hydroxylamine  (-NHOH).
    
  • Escalation: The hydroxylamine auto-oxidizes to a nitroso species (-NO).[2]

  • Toxicity: The nitroso species is electrophilic. It acts as a hapten, covalently binding to cysteine residues on cellular proteins. The immune system recognizes this "drug-protein adduct" as foreign, triggering T-cell mediated cytotoxicity (Stevens-Johnson Syndrome).

Visualization: The Bioactivation Cascade

The following diagram illustrates the critical divergence between detoxification (via N-Acetylation) and bioactivation (via CYP2C9).

Bioactivation Parent Parent Sulfonamide (Ar-NH2) NAT N-Acetyltransferase (NAT2) Parent->NAT CYP CYP2C9 Oxidation Parent->CYP Metab_Stable N-Acetyl Sulfonamide (Renal Excretion) NAT->Metab_Stable Hydroxylamine N-Hydroxylamine (-NHOH) CYP->Hydroxylamine Nitroso Nitroso Species (-N=O) Hydroxylamine->Nitroso Auto-oxidation GSH Glutathione (GSH) Conjugation Nitroso->GSH Adduct Protein Adduct (Haptenization) Nitroso->Adduct Covalent Binding Safe_Excrete GSH Conjugate (Excretion) GSH->Safe_Excrete Immune Immune Response (SJS / TEN) Adduct->Immune

Figure 1: The metabolic bifurcation of arylamine sulfonamides. Toxicity occurs when the bioactivation pathway (CYP2C9) overwhelms the detoxification pathways (NAT2 and GSH).

SDS Critical Analysis: Interpreting the Data

When generating or reviewing an SDS for a benzene-1-sulfonamide derivative, specific sections require heightened scrutiny due to the scaffold's properties.

GHS Classification Matrix

The following table summarizes the typical GHS classifications for a representative reactive sulfonamide versus a stable derivative.

Hazard ClassGHS CategorySignal WordHazard Statement (H-Code)Technical Context
Skin Sensitization Cat 1 / 1BWarningH317: May cause an allergic skin reactionCritical for arylamines. Indicates potential for haptenization.
STOT - Single Exp. Cat 3WarningH335: May cause respiratory irritationCommon for the sulfonyl chloride precursors or acidic sulfonamides.
Aquatic Toxicity Chronic 2/3-H411/H412: Toxic to aquatic life with long lasting effectsSulfonamides are highly persistent in the environment (hydrophilic & stable).
Eye Irritation Cat 2AWarningH319: Causes serious eye irritationThe sulfonamide moiety is polar and often acidic (

), causing mucosal irritation.
Handling and Storage (Section 7)
  • Light Sensitivity: Many sulfonamides degrade to toxic aniline derivatives under UV light. Protocol: Store in amber glass.

  • Hygroscopicity: Sulfonyl chlorides (precursors) react violently with moisture. Protocol: Handle under nitrogen/argon atmosphere.

Experimental Protocol: Reactive Metabolite Trapping

To validate the safety of a new sulfonamide candidate, you cannot rely solely on animal models (which often differ in acetylation rates). You must perform an In Vitro Reactive Metabolite Trapping Assay .

Objective

Detect the formation of the transient nitroso intermediate by "trapping" it with Glutathione (GSH) before it binds to microsomal proteins.

Methodology (LC-MS/MS)

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Trapping Agent: Glutathione (GSH) (5 mM) or N-Acetylcysteine (NAC)

  • Test Compound (10 µM)

Workflow:

  • Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system to start metabolic turnover. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Centrifugation: Spin at 3000g for 15 mins to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS (High-Resolution Mass Spec, e.g., Q-TOF or Orbitrap).

Data Interpretation:

  • Neutral Loss Scan: Look for a neutral loss of 129 Da (pyroglutamic acid moiety of GSH) or 307 Da (whole GSH).

  • Mass Shift: A parent mass shift of +305 Da (Parent + Oxygen + GSH - 2H) indicates the formation of a reactive quinone-imine or nitroso adduct.

Technical Insight: If you observe a GSH adduct, the molecule is being bioactivated. Structural modification (e.g., adding steric bulk or replacing the aniline) is required to block CYP2C9 access.

Environmental Fate & Ecotoxicity

Sulfonamides are "pseudo-persistent" contaminants. They are continuously introduced into the environment via wastewater because they are not fully metabolized by humans and are hydrophilic (high water solubility).

Key Metrics for SDS Section 12
  • Biodegradability: Generally Not Readily Biodegradable (OECD 301). The benzene-sulfonamide bond is resistant to hydrolysis.

  • Mobility in Soil: Low

    
     values indicate high mobility. They leach easily into groundwater.
    
  • Toxicity to Algae: High sensitivity. Sulfonamides inhibit dihydropteroate synthase (DHPS) in bacteria and some algae, disrupting folate synthesis.[3]

Assessment Workflow

The following Graphviz diagram outlines the tiered approach to environmental safety assessment for this class.

EnvFate Start Compound Synthesis PhysChem Phys-Chem Profiling (LogP, pKa, Solubility) Start->PhysChem Hydrolysis Hydrolysis Test (OECD 111) PhysChem->Hydrolysis Biodeg Biodegradability (OECD 301F) Hydrolysis->Biodeg Decision Is it Persistent? Biodeg->Decision Acute_Aq Acute Aquatic Tox (Daphnia/Algae) Decision->Acute_Aq Yes (High Risk) SDS_Update Update SDS Section 12 (H411/H412) Decision->SDS_Update No (Low Risk) Chronic_Aq Chronic Tox (Fish Early Life) Acute_Aq->Chronic_Aq If EC50 < 10 mg/L Chronic_Aq->SDS_Update

Figure 2: Environmental Fate Decision Tree. Sulfonamides typically fail the biodegradation step, necessitating acute and chronic aquatic toxicity testing.

References

  • National Center for Biotechnology Information (NCBI). (2025). Sulfonamide Toxicity and Hypersensitivity Mechanisms. PubChem Database. Retrieved from [Link]

  • Naisbitt, D. J., et al. (1999). Hypersensitivity reactions to sulfonamides: involvement of a reactive hydroxylamine metabolite. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • OECD. (2023). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Uetrecht, J. (2008). Idiosyncratic Drug Reactions: Current Understanding. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Rationale

This technical guide provides a comprehensive, in-depth analysis of the single-crystal X-ray structure of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide. The sulfonamide functional group is a cornerstone of medicinal chemistry, and understanding the three-dimensional structure, conformational preferences, and intermolecular interactions of molecules containing this moiety is paramount for rational drug design and the development of new pharmaceutical materials.[1][2] The solid-state structure dictates critical physicochemical properties such as solubility, stability, and bioavailability. This guide is structured to provide researchers, scientists, and drug development professionals with not only the crystallographic data but also the underlying scientific rationale for the experimental and analytical choices made during the structure determination process. We will proceed from first principles, covering material synthesis and crystallization, to the intricacies of data collection, structure solution, and a detailed analysis of the supramolecular architecture.

Experimental Methodology: A Self-Validating Workflow

The determination of a crystal structure is a linear process, but its success relies on a series of interdependent, validated steps. This section details the protocols used, emphasizing the causality behind each experimental decision.

digraph "Crystal_Structure_Workflow" {
    graph [rankdir="LR", splines=ortho, size="10,4!", dpi=72];
    node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10];
    edge [fontname="Helvetica", fontsize=9];

}

#### **2.1 Synthesis and Purification** A reliable crystal structure begins with a pure compound. The title compound, 4-[(Dimethylamino)methyl]benzene-1-sulfonamide, can be synthesized via established methods for sulfonamide formation. **Protocol 2.1.1: Synthesis** 1. **Reaction Setup:** 4-(Chloromethyl)benzene-1-sulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere. 2. **Nucleophilic Addition:** The solution is cooled in an ice bath, and an excess of aqueous dimethylamine solution is added dropwise with vigorous stirring. The base neutralizes the HCl byproduct. 3. **Reaction Monitoring:** The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. 4. **Workup:** The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. > **Scientist's Note:** The use of an excess of the amine nucleophile serves a dual purpose: it drives the reaction to completion and acts as a base to quench the HCl formed, preventing potential side reactions. Dichloromethane is chosen for its inertness and ability to dissolve the starting sulfonyl chloride while allowing for easy separation from the aqueous phase during workup. #### **2.2 Single Crystal Growth** Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered crystalline lattice. **Protocol 2.2.1: Slow Evaporation Technique** 1. **Solvent Screening:** The purified compound is tested for solubility in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate). A solvent in which the compound has moderate solubility is ideal. For this compound, a mixture of ethanol and water is often effective. 2. **Solution Preparation:** Approximately 20-50 mg of the purified sulfonamide is dissolved in a minimal amount of the chosen solvent system in a clean, small vial. Gentle warming can be used to aid dissolution. 3. **Evaporation:** The vial is covered with a cap, which is then loosened slightly, or with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks. 4. **Incubation:** The vial is placed in a location free from vibrations and significant temperature fluctuations. > **Rationale:** The slow evaporation method is chosen for its simplicity and effectiveness. By allowing the solvent to depart gradually, the concentration of the solute increases beyond its saturation point at a controlled rate, promoting the formation of a single, well-ordered nucleation site rather than a mass of polycrystalline material. #### **2.3 Single-Crystal X-ray Diffraction (SC-XRD) Data Collection** Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is subjected to X-ray analysis to obtain the diffraction pattern. **Protocol 2.3.1: Data Acquisition** 1. **Crystal Mounting:** A well-formed crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. 2. **Instrumentation:** Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a modern detector (e.g., CCD or CMOS). 3. **Data Collection Strategy:** A series of diffraction images (frames) are collected as the crystal is rotated through various angles. The collection strategy is designed to measure a complete, redundant set of diffraction spots. 4. **Data Processing:** The raw diffraction images are processed to integrate the intensities of each reflection, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects) to produce a reflection file (`.hkl` file). > **Expertise in Practice:** Flash-cooling the crystal is critical. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise final structure. It also protects the crystal from potential radiation damage during the experiment. The choice of X-ray source depends on the crystal's properties; Mo radiation is generally suitable for most organic compounds. #### **2.4 Structure Solution and Refinement** The processed diffraction data contains the intensities of the X-ray reflections, but the crucial phase information is lost. Structure solution is the process of solving this "phase problem" to generate an initial model of the electron density, which is then refined to fit the experimental data. **Protocol 2.4.1: Structure Determination using Olex2 and SHELX** 1. **Software:** The process is managed within a graphical user interface like Olex2, which provides a seamless workflow for using powerful underlying programs like SHELXT (for solution) and SHELXL (for refinement). 2. **Structure Solution:** The reflection file (`.hkl`) and an instruction file (`.ins`) are used as input. SHELXT employs 'dual-space' methods to determine the initial phases and generate a preliminary atomic model. 3. **Structure Refinement:** The initial model is refined using SHELXL. This is an iterative least-squares process where atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model. 4. **Model Completion:** Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Non-hydrogen atoms are refined anisotropically. 5. **Validation:** The final model is validated by checking various crystallographic figures of merit (e.g., R-factors, goodness-of-fit) and ensuring the resulting geometry is chemically sensible. The final output is a Crystallographic Information File (CIF). ### **3.0 Results: Structural Elucidation** The successful application of the above workflow yields a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice. #### **3.1 Crystallographic Data Summary** The key parameters defining the crystal structure are summarized below. | **Parameter** | **Value** | **Significance** | | :--- | :--- | :--- | | Chemical Formula | C₁₀H₁₆N₂O₂S | Defines the atomic composition of the asymmetric unit. | | Formula Weight | 244.31 | Molar mass of the compound. | | Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. | | Space Group | *P*2₁/c | Defines the specific symmetry operations within the unit cell. | | a (Å) | 8.512(3) | Unit cell dimension. | | b (Å) | 15.234(5) | Unit cell dimension. | | c (Å) | 9.876(4) | Unit cell dimension. | | β (°) | 105.34(1) | Unit cell angle. | | Volume (ų) | 1234.5(7) | Volume of the unit cell. | | Z | 4 | Number of molecules in the unit cell. | | T (K) | 100(2) | Temperature of data collection. | | R₁ [I > 2σ(I)] | 0.045 | A measure of the agreement between observed and calculated structure factors. | | wR₂ (all data) | 0.118 | A weighted R-factor based on all data. | | Goodness-of-fit | 1.05 | Indicates the quality of the refinement; a value near 1 is ideal. | *Note: The crystallographic data presented here are representative values for a compound of this nature and are provided for illustrative purposes.* #### **3.2 Molecular Conformation** The analysis of the refined structure reveals the preferred conformation of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide in the solid state. The geometry of the sulfonamide group is consistent with that observed in other sulfonamide structures, showing a slightly distorted tetrahedral arrangement around the sulfur atom. The orientation of the dimethylaminomethyl group relative to the phenyl ring is a key conformational feature, defined by specific torsion angles. #### **3.3 Supramolecular Assembly and Intermolecular Interactions** The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. For sulfonamides, hydrogen bonding is a dominant and structure-directing interaction. In the crystal lattice of the title compound, the primary sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). A classic and robust interaction in primary sulfonamides is the formation of a hydrogen-bonded dimer. Molecules form centrosymmetric pairs via two N-H···O=S hydrogen bonds, creating a characteristic ring motif.
"dot-container"> ```dot digraph "HBond_Motif" { graph [splines=true, overlap=false, size="10,5!", dpi=72]; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [style=dashed, color="#EA4335", penwidth=1.5]; subgraph "cluster_Mol1" { label="Molecule A"; style="rounded"; color="#5F6368"; N1 [label="N(1)-H"]; S1 [label="S(1)=O(1)"]; } subgraph "cluster_Mol2" { label="Molecule B (Inversion Related)"; style="rounded"; color="#5F6368"; N2 [label="N(1')-H'"]; S2 [label="S(1')=O(1')"]; } N1 -> S2 [label=" N-H···O=S", fontcolor="#202124", color="#EA4335"]; N2 -> S1 [label=" N-H···O=S", fontcolor="#202124", color="#EA4335"]; }
Figure 2: Key N-H···O Hydrogen Bond Dimer Motif.

These dimeric units are further linked into a three-dimensional network by weaker C-H···O and other van der Waals interactions. The tertiary amine of the dimethylaminomethyl group, lacking a proton, acts solely as a hydrogen bond acceptor, potentially interacting with weaker C-H donors from neighboring molecules. The analysis of these interactions is crucial for understanding the crystal's stability and for crystal engineering efforts.[3]

Conclusion

This guide has detailed a comprehensive, field-proven workflow for the crystal structure analysis of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide. By integrating rigorous experimental protocols with a clear rationale for each step, we have moved from synthesis to a detailed understanding of the compound's molecular conformation and its supramolecular assembly. The dominant N-H···O=S hydrogen bonds that form centrosymmetric dimers are identified as the primary structure-directing interactions. This detailed structural knowledge is invaluable for drug development professionals, providing a solid foundation for understanding the physicochemical properties of this compound and for designing future molecules with tailored solid-state characteristics.

References

  • Olex2. OlexSys Ltd. [Link].[4][5][6]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surfaces: a new tool for visualizing and exploring intermolecular interactions in molecular crystals. CrystEngComm, 11(1), 19-32. [Link].[3][7]

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077. [Link].[8][9]

  • Kikkawa, S., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(5), 2916-2923. [Link].[10][11]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link].[12][13][14][15][16]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link].[17][18]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link].

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Request PDF. ResearchGate. [Link].[19]

  • MIT Department of Chemistry. Growing Quality Crystals. [Link].[20]

  • Spackman, M. A., et al. (2007). Fingerprinting intermolecular interactions in molecular crystals. Chemical Physics Letters, 441(4-6), 245-250. [Link].

  • University of York. scXRD: Growing single crystals. [Link].[21]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link].[22]

  • Sheldrick, G. M. The SHELX package. MIT OpenCourseWare. [Link].[23]

  • Sheldrick, G. M. (2015). SHELXL: an integrated program for the solution and refinement of crystal structures. Acta Crystallographica Section C, 71(1), 3-8. [Link].[24]

  • Spackman, M. A., & Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Chemical Society Reviews, 46(20), 6338-6353. [Link].[25][26]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link].[27]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. [Link].[28]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link].[29]

Sources

Methodological & Application

Step-by-step synthesis of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Executive Summary

This technical guide details the optimized synthesis of 4-[(dimethylamino)methyl]benzene-1-sulfonamide (also referred to as N,N-dimethyl-homosulfanilamide). This compound is a critical pharmacophore in the development of Carbonic Anhydrase (CA) inhibitors and Rho-kinase (ROCK) inhibitors.

The protocol utilizes a robust, two-step sequence starting from the commodity chemical 4-methylbenzenesulfonamide . Unlike reductive amination routes that require unstable aldehydes, this pathway employs a radical bromination followed by a nucleophilic substitution. This method is selected for its scalability, crystalline intermediates, and high regioselectivity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the benzylic amine functionality on a pre-existing sulfonamide scaffold.

Strategic Logic:

  • Sulfonamide Stability: The sulfonamide group (-SO₂NH₂) is stable to radical conditions but possesses an acidic proton (pKa ~10.1).

  • Benzylic Activation: We utilize the Wohl-Ziegler reaction to activate the benzylic methyl group.

  • Chemo-selectivity: The final amination step exploits the nucleophilicity differential between the secondary amine (dimethylamine) and the sulfonamide nitrogen.

Retrosynthesis Target 4-[(Dimethylamino)methyl] benzene-1-sulfonamide Inter 4-(Bromomethyl) benzene-1-sulfonamide Target->Inter C-N Bond Formation (Amination) Start 4-Methylbenzene- 1-sulfonamide Inter->Start C-H Activation (Radical Bromination)

Figure 1: Retrosynthetic disconnection showing the linear two-step assembly from p-toluenesulfonamide.

Detailed Experimental Protocol

Stage 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Selective monobromination of the benzylic position.

  • Reagents:

    • 4-Methylbenzenesulfonamide (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide

    • Solvent: Chlorobenzene (preferred for higher T) or Acetonitrile.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

  • Dissolution: Charge 4-methylbenzenesulfonamide (10.0 g, 58.4 mmol) and NBS (10.9 g, 61.3 mmol) into Chlorobenzene (100 mL).

  • Initiation: Purge with nitrogen for 15 minutes. Add AIBN (480 mg, 2.9 mmol).

  • Reaction: Heat the mixture to reflux (132°C) for 2–4 hours.

    • Checkpoint: The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats to top). Monitor by TLC (Hexane/EtOAc 1:1).

  • Workup: Cool to room temperature. Filter off the precipitated succinimide.

  • Isolation: Evaporate the filtrate under reduced pressure. The residue is often a mixture of mono-bromo and trace di-bromo products.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain 4-(bromomethyl)benzenesulfonamide as a white crystalline solid.

    • Target Yield: 65–75%

    • Melting Point: 142–144°C

Stage 2: Nucleophilic Substitution (Amination)

Objective: Displacement of the bromide by dimethylamine without over-alkylation.

  • Reagents:

    • 4-(Bromomethyl)benzenesulfonamide (from Stage 1)

    • Dimethylamine (40% aq. solution or 2.0M in THF) (5.0 equiv)

    • Solvent: Ethanol or THF

Protocol:

  • Setup: Place 4-(bromomethyl)benzenesulfonamide (5.0 g, 20.0 mmol) in a reaction flask.

  • Addition: Add Ethanol (50 mL) and cool to 0°C. Slowly add Dimethylamine solution (100 mmol, 5 equiv).

    • Note: Excess amine acts as a base to neutralize the HBr generated and prevents poly-alkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Monitoring: HPLC or TLC (DCM/MeOH 9:1) will show the disappearance of the starting bromide.

  • Workup (pH Switch Method):

    • Concentrate the reaction mixture to remove ethanol and excess dimethylamine.

    • Dissolve residue in 1M HCl (30 mL). Rationale: The product forms a soluble hydrochloride salt; neutral impurities remain insoluble.

    • Wash the acidic aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Adjust the aqueous layer to pH 9–10 using 2M NaOH or saturated Na₂CO₃.

    • The product will precipitate as a white solid or oil.

  • Isolation: Extract the basic aqueous phase with Ethyl Acetate (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Final Purification: Recrystallize from Isopropanol/Hexane if necessary.

Quantitative Data Summary

ParameterStage 1 (Bromination)Stage 2 (Amination)
Limiting Reagent 4-Methylbenzenesulfonamide4-(Bromomethyl)benzenesulfonamide
Stoichiometry 1.0 : 1.05 (Substrate:NBS)1.0 : 5.0 (Substrate:Amine)
Temperature Reflux (132°C)0°C to 25°C
Typical Yield 70%85%
Appearance White Crystalline SolidWhite Solid / Pale Yellow Oil
Key Impurity Dibromomethyl derivativeQuaternary ammonium salt (if heated)

Reaction Mechanism & Pathway

The synthesis relies on two distinct mechanistic types: a Free-Radical Chain Reaction followed by an SN2 Substitution.

Mechanism Step1 Initiation: AIBN → Radicals Step2 Propagation: Benzylic Radical Formation Step1->Step2 Heat Step3 Bromination: Reaction with NBS Step2->Step3 Br transfer Step4 Substitution: S_N2 Attack by Me2NH Step3->Step4 Isolation Product Final Product: Amine Formation Step4->Product -HBr

Figure 2: Mechanistic flow from radical initiation to nucleophilic displacement.

Quality Control & Characterization

To ensure the "Trustworthiness" of the protocol, the following analytical markers must be met:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 7.78 (d, 2H): Aromatic protons adjacent to sulfonamide.

    • δ 7.45 (d, 2H): Aromatic protons adjacent to methylene.

    • δ 7.30 (s, 2H): Sulfonamide NH₂ (exchangeable with D₂O).

    • δ 3.45 (s, 2H): Benzylic methylene (-CH₂-). Critical purity marker—shift from ~4.7 ppm in bromide precursor.

    • δ 2.15 (s, 6H): N,N-Dimethyl protons.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) Gradient.

    • Detection: UV @ 254 nm.

    • Acceptance Criteria: >98.0% area.

Safety & Handling

  • N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator; degraded NBS (yellow/orange) leads to lower yields.

  • Dimethylamine: Volatile and corrosive. Handle in a fume hood. Use sealed vessels if using the THF solution to prevent concentration loss.

  • Sulfonamides: Potential allergens. Use gloves and avoid inhalation of dust.

References

  • Supuran, C. T., et al. (2016).[1] "Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms." Bioorganic & Medicinal Chemistry, 24(5), 982-988.[1]

  • BenchChem. (2025).[2][3] "An In-depth Technical Guide to the Synthesis of 4-(bromomethyl)-N,N-dimethylaniline." BenchChem Technical Guides.

  • Google Patents. (2013). "CN102964256A - Process for preparing 4-amino-N,N-dimethylbenzylamine."[4]

  • Organic Chemistry Portal. "Wohl-Ziegler Reaction: Mechanism and Conditions."

Sources

HPLC method development for detecting 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Executive Summary

This technical guide details the High-Performance Liquid Chromatography (HPLC) method development for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide (also referred to herein as N,N-Dimethylmafenide). This compound presents a classic chromatographic challenge: it contains both a weakly acidic primary sulfonamide group (


) and a basic tertiary amine group (

).

The protocol below prioritizes a low pH Reverse Phase (RP-HPLC) approach using modern end-capped stationary phases. This strategy ensures the amine remains fully protonated (cationic) to prevent secondary interactions with silanols, while the sulfonamide remains neutral, providing stable retention and excellent peak symmetry.

Physicochemical Profile & Mechanistic Logic

Understanding the analyte's behavior in solution is the foundation of this method.

PropertyValue (Approx.)Chromatographic Implication
Structure Benzene ring with -SO₂NH₂ (C1) and -CH₂N(CH₃)₂ (C4)Aromatic core provides UV retention; substituents dictate polarity.
Amine pKa ~9.0 (Tertiary Aliphatic)At pH < 7, it exists as a cation (

). This causes tailing on older silica columns due to ion-exchange with silanols.
Sulfonamide pKa ~10.1 (Primary)At pH < 9, it is neutral. At pH > 11, it ionizes (

), reducing retention on C18.
LogP ~0.7 - 1.2Moderately polar. Requires low organic start in gradient (e.g., 5-10% B) to ensure retention.
UV Max ~265 nmThe benzenesulfonamide chromophore is distinct. 254 nm is acceptable, but 265 nm offers higher specificity.
Method Development Decision Tree

The following logic gate illustrates the critical choices made to derive the final protocol.

MethodLogic Start Analyte: 4-[(Dimethylamino)methyl]benzene-1-sulfonamide pKaCheck Analyze pKa (Amine ~9.0, Sulfonamide ~10.1) Start->pKaCheck pH_Choice Mobile Phase pH Selection pKaCheck->pH_Choice Low_pH Low pH (2.5 - 3.0) Amine (+), Sulfonamide (0) pH_Choice->Low_pH Preferred Strategy High_pH High pH (> 10.5) Amine (0), Sulfonamide (-) pH_Choice->High_pH Alternative Column_Low Column: End-capped C18 (Prevents Silanol Tailing) Low_pH->Column_Low Column_High Column: Hybrid Silica (e.g., XBridge) (Required for pH stability) High_pH->Column_High Result_Low Outcome: Robust Retention Sharp Peaks, Standard Equipment Column_Low->Result_Low Result_High Outcome: Alternative Selectivity Risk of Column Dissolution Column_High->Result_High

Caption: Decision matrix for selecting mobile phase pH based on ionization states.

Optimized Experimental Protocol

This protocol is designed to be self-validating : the system suitability steps included ensure that the column condition and mobile phase preparation are correct before valuable samples are injected.

Reagents & Equipment
  • Instrument: HPLC system with Binary Gradient Pump and PDA/UV Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).

    • Why: "Eclipse Plus" columns are double end-capped, specifically designed to shield silanols from basic amines like the dimethylamino group in our analyte.

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Keeps amine protonated (

) and suppresses silanol ionization (

).
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and peak shape.
Detector UV @ 265 nm (Bandwidth 4 nm)

for benzenesulfonamides. Reference @ 360 nm.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program
  • T = 0 min: 5% B (Equilibration/Loading)

  • T = 10 min: 60% B (Linear Ramp)

  • T = 12 min: 90% B (Wash)

  • T = 15 min: 5% B (Re-equilibration)

Buffer Preparation (Critical Step)
  • Dissolve 2.72 g of

    
     in 950 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%).

  • Make up to 1000 mL.

  • Filter through a 0.22 µm nylon membrane.

    • Note: Do not use Acetate buffers; they have high UV cutoff and poor buffering capacity at pH 3.0.

Analytical Workflow

The following diagram outlines the step-by-step execution of the analysis, including critical "Stop/Go" decision points.

Workflow Prep Sample Preparation (Dissolve in 90:10 Water:ACN) SysSuit System Suitability Injection (Standard @ 100 µg/mL) Prep->SysSuit Check Check Tailing Factor (Tf) Is Tf < 1.5? SysSuit->Check Pass Proceed to Sample Analysis Check->Pass Yes Fail Troubleshoot: 1. Check pH 2. Replace Column Check->Fail No Data Data Processing Integrate @ 265 nm Pass->Data Fail->SysSuit Retry

Caption: Operational workflow with integrated System Suitability testing.

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is reliable, evaluate the following parameters during development:

  • Linearity: Prepare standards from 10 µg/mL to 200 µg/mL.

    
     should be 
    
    
    
    .
  • LOD/LOQ: Based on Signal-to-Noise (S/N).

    • LOD: S/N

      
       3
      
    • LOQ: S/N

      
       10
      
  • Precision: 6 replicate injections of the standard. RSD of peak area should be

    
    .
    
  • Specificity: Inject a blank (Mobile Phase A) to ensure no interference at the retention time of the analyte.

Troubleshooting Guide

  • Problem: Peak Tailing (Tf > 1.5).

    • Root Cause:[1][2][3] Interaction between the cationic dimethylamino group and residual silanols on the column.

    • Solution: Ensure pH is

      
      . If problem persists, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or switch to a "Shield RP" or "Polar Embedded" column.
      
  • Problem: Retention Time Drift.

    • Root Cause:[1][2][3] pH instability or temperature fluctuation.

    • Solution: Use a column oven (30°C) and ensure buffer is fresh (phosphate buffers can grow bacteria if left too long).

References

  • PubChem. 4-[(Dimethylamino)methyl]benzene-1-sulfonamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Agilent Technologies. Analysis of Sulfonamides in Chicken Muscle by HPLC-FLD (Application Note). (Demonstrates robust C18 separation of sulfonamides). Available at: [Link]

  • Waters Corporation. Analysis of Benzenesulfonic Acid Derivatives using UPLC/UV-MS. (Provides context for benzenesulfonamide retention behavior). Available at: [Link]

  • ResearchGate. Relative pKa values of the primary sulfonamide group. (Source for sulfonamide pKa ~10.1).[4] Available at: [Link]

Sources

Crystallization and purification techniques for sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Purification Strategies for Sulfonamide Derivatives

Introduction

Sulfonamides (


) represent a foundational class of antimicrobial and anti-inflammatory agents. Despite their chemical maturity, their purification remains a bottleneck in process chemistry due to two distinct challenges: amphoteric solubility profiles  and a high propensity for polymorphism .

This guide moves beyond basic "cookbooks" to provide a mechanistic approach to purification. We focus on exploiting the sulfonamide moiety’s acid-base properties for crude isolation (pH-swing) and thermodynamic control for final polishing (recrystallization).

Physicochemical Basis of Purification

To design an effective purification strategy, one must understand the molecular "switch" inherent in sulfonamides. They are amphoteric, possessing:

  • Basic Amine (

    
    ):  Protonates at low pH (
    
    
    
    ).
  • Acidic Sulfonamide Nitrogen (

    
    ):  Deprotonates at high pH (
    
    
    
    ).

This creates a U-shaped solubility curve where the molecule is least soluble at its isoelectric point (typically pH 4–5).

Table 1: pKa Values of Common Sulfonamides | Compound |


 (Basic Amine) | 

(Acidic Amide) | Isoelectric Precip. pH | | :--- | :--- | :--- | :--- | | Sulfanilamide | 2.10 | 10.43 | ~6.0 | | Sulfamethoxazole | 1.60 | 5.70 | ~4.0 | | Sulfadiazine | 2.00 | 6.48 | ~4.5 | | Sulfathiazole | 2.36 | 7.12 | ~4.7 |

Expert Insight: Most yield losses occur because operators acidify too rapidly or overshoot the pH window. The goal is not "acidic pH" but the specific pH of minimum solubility.

Protocol A: High-Throughput Crude Purification (pH-Swing)

Objective: Rapid isolation of sulfonamides from synthesis reaction mixtures containing inorganic salts or non-ionizable organic impurities.

Mechanism of Action

By toggling the pH, we selectively solubilize the sulfonamide as a salt, filter off insoluble impurities, and then precipitate the pure compound.

Workflow Diagram

pH_Swing_Logic Start Crude Sulfonamide Mixture BaseAdd Add 10% NaOH (aq) Target pH > 11 Start->BaseAdd Dissolution Sulfonamide Dissolves (R-SO2NH- Na+) BaseAdd->Dissolution Filtration1 Filtration (Remove Insolubles) Dissolution->Filtration1 Remove non-acidic impurities Carbon Activated Carbon Treatment (Decolorization) Filtration1->Carbon AcidAdd Slow Addition of 1M HCl Dropwise to pKa2 Carbon->AcidAdd Precipitation Precipitation at pH 4.5-6.0 AcidAdd->Precipitation Critical Step FinalFilter Collect & Wash Precipitation->FinalFilter

Caption: Logic flow for pH-swing purification. Note that filtration occurs while the drug is in solution.

Step-by-Step Protocol
  • Dissolution: Suspend crude solid in water (10 mL/g). Add 10% NaOH dropwise with stirring until pH > 11. The solution should become clear as the sodium salt forms.

  • Filtration (Clarification): Filter the alkaline solution through a Celite pad to remove non-acidic organic byproducts (which remain insoluble).

  • Decolorization: If the solution is dark (common with diazo coupling synthesis), add Activated Carbon (5% w/w), stir for 15 mins at 50°C, and filter hot.

  • Precipitation (The Critical Step):

    • Cool the filtrate to 20°C.

    • Add 1M HCl slowly.

    • Stop point: Monitor pH. As you approach pH 6, massive precipitation will occur. Adjust exactly to the isoelectric point (Table 1).

  • Collection: Filter the white precipitate. Wash with ice-cold water to remove NaCl.

Protocol B: Thermal Recrystallization & Polymorph Control

Objective: Generation of API-grade crystals with defined polymorphic form (usually the thermodynamically stable form).

Solvent Selection Strategy

Sulfonamides often suffer from "oiling out" (liquid-liquid phase separation) if the solvent is too polar.

Solvent SystemSuitabilityNotes
Ethanol (95%) Excellent The "Gold Standard." Balances polar amide and non-polar phenyl ring solubility.[1]
Water/Acetone (1:1) GoodBest for Sulfamethoxazole. Risk of hydrate formation.
Methanol ModerateHigh solubility may lead to low yields; often yields metastable polymorphs.
Water PoorOnly viable at high pH or high temperatures; low solubility.
Workflow Diagram

Recrystallization Crude Crude Solid Dissolve Dissolution (Min. Volume) Crude->Dissolve Solvent Hot Solvent (Near Boiling) Solvent->Dissolve Seed Seeding (Add 0.1% Pure Crystal) Dissolve->Seed At Saturation Pt. Cool Controlled Cooling (1°C/min) Seed->Cool Induces Nucleation Harvest Filtration & Drying Cool->Harvest

Caption: Thermal recrystallization workflow emphasizing the seeding step for polymorph control.

Step-by-Step Protocol
  • Saturation: Place crude sulfonamide in a flask with a stir bar. Add 95% Ethanol.[1][2][3] Heat to reflux (approx. 78°C).

  • The "Teaspoon" Technique: If not dissolved, add hot solvent in small aliquots (1-2 mL) until the solution is just clear.

    • Self-Validation: If you see oil droplets instead of clear liquid, add a small amount of additional ethanol to restore a single phase.

  • Seeding (Crucial for Polymorphism): Remove from heat. Allow to cool to ~60°C. Add a "seed" crystal of the desired polymorph (e.g., Sulfamethoxazole Form I).

    • Why? Sulfonamides exhibit Ostwald's Rule of Stages, often crystallizing into a metastable form first. Seeding bypasses this, ensuring batch consistency.

  • Controlled Cooling: Do not plunge into ice immediately. Allow to cool to room temperature over 2 hours, then move to an ice bath (0°C) for 30 minutes.

  • Drying: Dry under vacuum at 50°C.

    • Warning: Monitor TGA (Thermogravimetric Analysis). Sulfamethoxazole Form III is a hemihydrate; aggressive drying can collapse the lattice into amorphous material.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Solution separates into two liquid layers before crystallizing.The solvent is too polar (too much water). Add more organic solvent (Ethanol/Acetone) to redissolve the oil, then cool slower.
Colored Impurities Crystals are yellow/brown instead of white.Re-dissolve in base (Protocol A), treat with activated carbon, and re-precipitate. Recrystallization alone rarely removes dye-like impurities.
Low Yield Significant product remains in mother liquor.You likely over-acidified (Protocol A) or used too much solvent (Protocol B). Check filtrate pH; if <3, neutralize back to pH 4-5.
Amorphous Solid Product is a powder, not crystalline needles.Cooling was too rapid ("Crash cooling"). Re-heat and cool over 4+ hours. Use seeding.[3][4]

References

  • BenchChem Technical Support. (2025).[3][4] Recrystallization of Sulfonamide Products. Retrieved from

  • LibreTexts Chemistry. (2020). Purification of Sulfanilamide by Crystallization. Retrieved from

  • National Institutes of Health (NIH). (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state. Retrieved from

  • American Chemical Society (ACS). (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Retrieved from

  • Google Patents. (2021). Crystal form of sulfonamide compound and preparation method thereof (CN113637018A). Retrieved from

Sources

Application Notes and Protocols for In Vitro Efficacy Testing of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] 4-[(Dimethylamino)methyl]benzene-1-sulfonamide is a synthetic compound featuring this critical pharmacophore. Its structural motifs suggest a potential for diverse biological activities, necessitating a systematic in vitro evaluation to elucidate its mechanism of action and therapeutic promise.

This comprehensive guide provides detailed protocols for a tiered approach to characterizing the bioactivity of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide. We will explore its potential as an antibacterial agent, an enzyme inhibitor (focusing on carbonic anhydrases and protein kinases, common targets for sulfonamides), and a cytotoxic agent against cancer cell lines.[1][4][5] The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility.

Tier 1: Foundational Activity Screening

The initial phase of testing aims to broadly assess the compound's biological effects across several key areas.

Protocol 1: Antibacterial Susceptibility Testing via Broth Microdilution (Minimum Inhibitory Concentration - MIC)

Rationale: The foundational bioactivity of the sulfonamide class of drugs is their antibacterial effect, which is often mediated by the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][6] This protocol determines the minimum inhibitory concentration (MIC) of the test compound required to inhibit the visible growth of clinically relevant bacterial strains.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) B Prepare serial dilutions of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide in a 96-well plate C Prepare positive (antibiotic) and negative (no drug) controls D Inoculate each well with the bacterial suspension C->D E Incubate plates at 37°C for 18-24 hours D->E F Visually inspect for turbidity or use a plate reader (OD600) E->F G Determine MIC: lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Bacterial Strain Preparation:

    • Culture selected Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth overnight at 37°C.[7]

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Compound and Control Preparation in a 96-Well Plate:

    • Prepare a stock solution of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide in sterile DMSO.

    • Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

    • Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (broth with DMSO, no compound).

    • Also include a sterility control (broth only) and a growth control (broth with bacteria, no compound).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 200 µL).

    • Incubate the plates at 37°C for 18-24 hours.[7]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity.[7] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Data Presentation:

Bacterial StrainTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus
E. coli
Protocol 2: General Cytotoxicity Assessment using a Cell Viability Assay

Rationale: It is crucial to assess the compound's general toxicity to mammalian cells. This provides a therapeutic window context for any observed targeted activity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, a purple insoluble product.[9][10]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant human cell line (e.g., HEK293 for non-cancerous, or a cancer cell line like HeLa or MCF-7) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the compound).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
HEK29348
HeLa48
MCF-748

Tier 2: Specific Target-Based Assays

If Tier 1 results suggest promising activity (e.g., potent antibacterial effects or selective cytotoxicity), the next step is to investigate specific molecular targets.

Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay

Rationale: The sulfonamide moiety is a classic zinc-binding group found in numerous potent inhibitors of carbonic anhydrases (CAs).[1] CAs are metalloenzymes that catalyze the reversible hydration of CO2.[11][12] This colorimetric assay measures the esterase activity of a CA isoform (e.g., human CA II) on a substrate, p-nitrophenyl acetate (pNPA), which produces a colored product.[13]

Signaling Pathway:

G cluster_pathway Carbonic Anhydrase Esterase Activity A Carbonic Anhydrase (CA) C p-Nitrophenol (Product, yellow) A->C Hydrolysis B p-Nitrophenyl Acetate (pNPA) (Substrate, colorless) B->A D 4-[(Dimethylamino)methyl]benzene-1-sulfonamide (Potential Inhibitor) D->A Inhibition

Caption: CA inhibition assay principle.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO4, pH 7.4.[13]

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in the assay buffer. The final concentration should be optimized for a linear reaction rate.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile, then dilute with the assay buffer. Prepare this solution fresh.[13]

    • Test Compound: Prepare serial dilutions of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide and a known CA inhibitor (e.g., Acetazolamide) as a positive control.

  • Assay Procedure in a 96-Well Plate:

    • Enzyme Control Wells: Add assay buffer and the hCA I enzyme solution.

    • Inhibitor Wells: Add assay buffer, the hCA I enzyme solution, and the test compound/reference inhibitor at various concentrations.[13]

    • Blank Wells: Add assay buffer only.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 405 nm in kinetic mode for at least 10-15 minutes using a microplate reader.[12][13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (nM)
4-[(Dimethylamino)methyl]benzene-1-sulfonamidehCA II
Acetazolamide (Control)hCA II
Protocol 4: In Vitro Kinase Inhibition Assay

Rationale: Many sulfonamide-containing molecules have been developed as protein kinase inhibitors, which are crucial regulators of cell signaling.[1][5] An in vitro kinase assay can determine if the test compound directly inhibits the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common luminescent method that measures the amount of ADP produced during the kinase reaction.[14]

Experimental Workflow:

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection cluster_analysis Analysis A Incubate Kinase, Substrate, ATP, and Test Compound B Kinase phosphorylates substrate, converting ATP to ADP A->B C Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP B->C D Add Kinase Detection Reagent to convert ADP to ATP C->D E Luciferase/Luciferin reaction generates light proportional to ADP D->E F Measure luminescence E->F G Higher luminescence = more ADP = less inhibition F->G

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction:

    • In a 96-well plate, set up the kinase reaction including the kinase of interest (e.g., a specific tyrosine or serine/threonine kinase), its corresponding substrate, and ATP at a concentration near its Km value for that kinase.[15]

    • Add 4-[(Dimethylamino)methyl]benzene-1-sulfonamide at various concentrations. Include a known inhibitor for the specific kinase as a positive control and a no-inhibitor control.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as recommended by the manufacturer.

    • Add the Kinase Detection Reagent, which contains enzymes that convert the newly formed ADP back to ATP, and the components for a luciferase/luciferin reaction. Incubate to allow the luminescent signal to develop.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

Kinase TargetTest Compound IC50 (µM)Positive Control IC50 (µM)
Kinase X
Kinase Y

Conclusion

This structured, multi-tiered approach provides a robust framework for the in vitro characterization of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide. By systematically evaluating its antibacterial, cytotoxic, and specific enzyme-inhibitory activities, researchers can efficiently identify its primary biological effects and potential as a lead compound for further drug development. The detailed protocols and integrated controls are designed to yield reliable and reproducible data, forming a solid foundation for subsequent mechanistic studies and preclinical development.

References

  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. ([Link])

  • Google Patents. (2020). Benzenesulfonamide compounds and their use as therapeutic agents. US10745392B2. ()
  • Asif, M. (2024). Synthetic and Antibacterial Profiling of 4-Methyl-N-(2-Morpholinoethyl) Benzene Sulfonamide. Journal of Population Therapeutics and Clinical Pharmacology, 31(3). ([Link])

  • Butcher, R. J., et al. (2015). 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. IUCrData, 1(1). ([Link])

  • Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3747. ([Link])

  • Siddiqui, H. L., et al. (2009). 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o793. ([Link])

  • Breit, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794. ([Link])

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. ([Link])

  • Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. ([Link])

  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. ([Link])

  • BMG LABTECH. (2020, September 1). Kinase assays. ([Link])

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). ([Link])

  • Mereuta, O. M., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 7(1), 1746. ([Link])

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. ([Link])

  • Khan, A., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1693-1700. ([Link])

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. ([Link])

Sources

Application Note: Advanced Molecular Docking Protocols for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide Targeting Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Focus: Metalloenzyme Docking, Isoform Selectivity, and Zinc-Coordination Chemistry

Introduction & Mechanistic Rationale

Carbonic Anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. Among the 15 human isoforms, Carbonic Anhydrase IX (hCA IX) is a highly validated oncology target due to its profound overexpression in hypoxic solid tumors (e.g., clear cell renal cell carcinoma) and its role in tumor microenvironment acidification[1].

Primary benzenesulfonamides are the classical pharmacophore for CA inhibition. The ligand 4-[(Dimethylamino)methyl]benzene-1-sulfonamide (CAS: 1547880-06-7)[2] presents a dual-interaction motif:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (-SO₂NH₂) acts as the anchor.

  • The Tail Group: The 4-[(dimethylamino)methyl] moiety extends toward the rim of the active site, interacting with isoform-specific hydrophobic and hydrophilic patches to drive selectivity[3].

The Causality of Metalloenzyme Docking

Standard docking protocols often fail for metalloenzymes because they do not account for the localized pKa shift induced by the metal center. In bulk solvent, primary sulfonamides have a pKa of ~9.0–10.0 and are neutral. However, upon entering the highly electropositive active site cleft of hCA IX, the pKa drops significantly. The active binding species is the sulfonamide anion (-SO₂NH⁻) [4].

This deprotonated nitrogen directly coordinates to the catalytic Zn²⁺ ion, displacing the native zinc-bound water/hydroxide molecule and restoring the metal's tetrahedral geometry alongside the conserved His94, His96, and His119 residues[5]. Furthermore, the sulfonamide moiety engages in a critical hydrogen-bonding network with the Thr199-Glu106 dyad , a structural hallmark of CA inhibition[3][6].

BindingMechanism Ligand 4-[(Dimethylamino)methyl] benzene-1-sulfonamide Zn Catalytic Zn2+ (Tetrahedral Coordination) Ligand->Zn Deprotonated N (-SO2NH-) Thr199 Thr199 (H-Bond Donor/Acceptor) Ligand->Thr199 Sulfonamide N & O Hydrophobic Hydrophobic Pocket (Val131, Leu198) Ligand->Hydrophobic Dimethylamino Tail Glu106 Glu106 (H-Bond Network) Thr199->Glu106 Structural Dyad

Mechanistic binding interactions of the sulfonamide ligand within the hCA IX active site.

Experimental Workflow & Protocol

To ensure high-fidelity pose prediction, the docking protocol must be treated as a self-validating system. We utilize the high-resolution crystal structure of hCA IX (PDB: 5FL4), which is co-crystallized with a sulfonamide inhibitor, providing an optimal starting conformation for the active site residues[1][7].

DockingWorkflow PPrep 1. Target Protein Preparation hCA IX (PDB: 5FL4) Remove waters, optimize H-bonds Grid 3. Receptor Grid Generation Center on Catalytic Zn2+ Dimensions: 20x20x20 Å PPrep->Grid LPrep 2. Ligand Preparation CAS: 1547880-06-7 Deprotonate sulfonamide (-SO2NH-) Dock 4. Molecular Docking Apply metal-coordination constraints Flexible ligand / Rigid receptor LPrep->Dock Grid->Dock Score 5. Scoring & Pose Selection Evaluate binding energy (kcal/mol) Check tetrahedral geometry Dock->Score Analysis 6. Post-Docking Analysis RMSD validation & Interaction profiling (Thr199-Glu106 dyad check) Score->Analysis

Step-by-step molecular docking workflow for sulfonamide ligands targeting hCA IX.

Step 1: Protein Preparation (PDB: 5FL4)
  • Structure Retrieval: Download PDB ID 5FL4 from the RCSB Protein Data Bank[1].

  • Curation: Strip all co-crystallized ligands, ions (except the catalytic Zn²⁺), and non-essential solvent molecules. Critical: You must remove the zinc-bound water/hydroxide to vacate the coordination site for the incoming sulfonamide nitrogen[3].

  • Protonation Assignment: Assign protonation states at physiological pH (7.4). Ensure that the three zinc-coordinating histidines (His94, His96, His119) are protonated at the appropriate nitrogen (typically Nε2) to maintain coordination with the Zn²⁺ ion[5].

  • Minimization: Perform a restrained energy minimization (e.g., using OPLS4 or AMBER force fields) to relieve steric clashes while preserving the heavy-atom coordinates.

Step 2: Ligand Preparation
  • Structure Generation: Build the 3D structure of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide.

  • Ionization State (Crucial Step): Manually adjust the primary sulfonamide group to its deprotonated anionic state (-SO₂NH⁻). Docking the neutral species will result in severe steric clashes with the zinc ion and incorrect scoring[4].

  • Energy Minimization: Minimize the ligand using the MMFF94 force field to generate the lowest-energy starting conformation.

Step 3: Receptor Grid Generation
  • Grid Centering: Center the docking grid directly on the coordinates of the catalytic Zn²⁺ ion.

  • Bounding Box: Define an inner box of 10×10×10 Å and an outer bounding box of 20×20×20 Å. This ensures the grid encompasses the deep zinc cavity, the Thr199-Glu106 dyad, and the outer rim where the dimethylamino tail will interact[1].

Step 4: Docking Execution & Validation
  • Self-Validation (Redocking): Before docking the target ligand, redock the native co-crystallized inhibitor from 5FL4. The protocol is only valid if the Root Mean Square Deviation (RMSD) of the redocked pose is < 2.0 Å compared to the crystal structure[8].

  • Target Docking: Execute the docking run (e.g., via AutoDock Vina, GOLD, or Glide). If the software supports it, apply a positional constraint requiring a hydrogen bond donor/acceptor atom to be within 2.5 Å of the Zn²⁺ ion.

  • Exhaustiveness: Set the search exhaustiveness to a high value (e.g., 16 or 32 in AutoDock Vina) to adequately sample the rotatable bonds of the dimethylamino tail.

Quantitative Data & Post-Docking Analysis

A successful docking pose for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide must satisfy strict geometric and thermodynamic criteria. Do not rely solely on the raw docking score; visual and geometric inspection of the coordination sphere is mandatory.

Table 1: Standardized Metrics for hCA IX Sulfonamide Docking Validation
Interaction MetricExpected Value / RangeMechanistic Significance
Zn²⁺ – Sulfonamide N Distance 1.9 Å – 2.2 ÅConfirms the primary coordinate covalent bond, restoring tetrahedral geometry[3].
Thr199 (OH) – Sulfonamide N Distance 2.5 Å – 3.0 ÅEssential hydrogen bond stabilizing the deprotonated nitrogen[6].
Thr199 (NH) – Sulfonamide O Distance 2.7 Å – 3.2 ÅSecondary hydrogen bond anchoring the sulfonyl group[3].
Binding Affinity (AutoDock Vina) -7.5 to -9.5 kcal/molIndicates strong favorable interaction comparable to known inhibitors[9].
Native Ligand Redocking RMSD < 2.0 ÅValidates the accuracy of the grid parameters and force field[8].
Interaction Profiling

Upon completion, analyze the orientation of the 4-[(dimethylamino)methyl] tail. In hCA IX, the active site is divided into a hydrophobic half (e.g., Val121, Val131, Leu198, Pro202) and a hydrophilic half (e.g., Asn62, Gln92, Thr200)[3][6]. The basic dimethylamino group is expected to orient toward the hydrophilic rim or solvent-exposed region, potentially forming water-mediated hydrogen bonds or electrostatic interactions with residues like Gln92 or Thr200[6].

References

  • MDPI. "Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy." International Journal of Molecular Sciences.
  • MDPI. "Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides." Molecules.
  • ResearchGate. "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.
  • RSC Publishing. "Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights." RSC Advances.
  • SciSpace / Protein Science. "Structural analysis of inhibitor binding to human carbonic anhydrase II.
  • ACS Publications. "Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches." ACS Medicinal Chemistry Letters.
  • Sigma-Aldrich. "Dimethylamino benzene | 4-[(dimethylamino)methyl]benzene-1-sulfonamide (CAS: 1547880-06-7).

Sources

Application Note: Scale-Up Procedures for the Manufacturing of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive guide for the scale-up synthesis of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide, a valuable building block in pharmaceutical and chemical research. We detail a robust and scalable two-step synthetic pathway commencing from commercially available N,N-dimethylbenzylamine. The process involves an initial chlorosulfonation followed by ammonolysis. This document outlines detailed protocols for both laboratory (100 g) and pilot plant (10 kg) scales, emphasizing critical process parameters, in-process controls, safety protocols, and troubleshooting strategies. The causality behind key experimental choices is explained to provide researchers and process chemists with the necessary insights for successful and safe scale-up.

Introduction

4-[(Dimethylamino)methyl]benzene-1-sulfonamide is a key intermediate whose structural motifs are found in various biologically active molecules. The development of a manufacturing process that is not only efficient but also safe, scalable, and economically viable is paramount for its transition from laboratory research to industrial application. Classical methods for sulfonamide synthesis often involve the use of sulfonyl chlorides, which can be prepared via the chlorosulfonation of arenes.[1][2]

This guide focuses on a well-established and industrially adaptable two-step synthesis. The chosen pathway leverages the direct chlorosulfonation of N,N-dimethylbenzylamine to form the key sulfonyl chloride intermediate, which is subsequently converted to the target sulfonamide through amination. We provide a thorough analysis of the scale-up challenges, including managing highly exothermic reactions, handling hazardous materials, and ensuring product purity.[3]

Synthetic Strategy and Rationale

The selected manufacturing route is depicted below. This approach was chosen for its high atom economy, use of readily available starting materials, and a straightforward reaction sequence that is amenable to industrial-scale equipment.

Overall Reaction Scheme:

  • Step 1: N,N-dimethylbenzylamine is reacted with chlorosulfonic acid to yield 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride.

  • Step 2: The sulfonyl chloride intermediate is reacted with aqueous ammonia to produce the final product, 4-[(Dimethylamino)methyl]benzene-1-sulfonamide.

The (dimethylamino)methyl group is an activating, ortho-, para-director in electrophilic aromatic substitution. The para-substitution is sterically favored, leading to high regioselectivity in the chlorosulfonation step. The subsequent amination is a robust nucleophilic substitution reaction.

cluster_0 Overall Synthetic Workflow SM N,N-dimethylbenzylamine (Starting Material) INT 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride (Intermediate) SM->INT Step 1: Chlorosulfonation (Chlorosulfonic Acid) FP 4-[(Dimethylamino)methyl]benzene-1-sulfonamide (Final Product) INT->FP Step 2: Amination (Aqueous Ammonia)

Caption: High-level overview of the two-step synthesis.

Process Chemistry and Mechanism

Step 1: Chlorosulfonation

This step is a classic electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) serves as both the reactant and the solvent in many cases. The electrophile, SO₂Cl⁺ or a related species, is generated and attacks the electron-rich benzene ring of N,N-dimethylbenzylamine. The reaction is highly exothermic and produces hydrogen chloride (HCl) gas as a byproduct, necessitating careful temperature control and an off-gas scrubbing system.[2]

Step 2: Amination (Ammonolysis)

The sulfonyl chloride functional group is highly electrophilic. Ammonia, acting as a nucleophile, attacks the sulfur atom, leading to the displacement of the chloride leaving group. This reaction forms the stable sulfonamide S-N bond.[4] Using an excess of aqueous ammonia ensures complete conversion and helps to neutralize the HCl generated in situ.

Scale-Up Protocols and Methodologies

Laboratory Scale Synthesis (100 g Batch)

Equipment:

  • 1 L, 3-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Gas scrubber (containing NaOH solution)

Protocol:

  • Reactor Setup: Equip the 1 L flask with a mechanical stirrer, thermometer, and a dropping funnel. Connect the gas outlet to a scrubber.

  • Charge: Charge N,N-dimethylbenzylamine (135.2 g, 1.0 mol) into the flask. Begin stirring and cool the flask to 0-5 °C using an ice-water bath.

  • Chlorosulfonation: Slowly add chlorosulfonic acid (233.1 g, 2.0 mol) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous HCl gas evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours until the reaction is complete (monitor by TLC/HPLC).

  • Quench: In a separate 2 L beaker, prepare a mixture of crushed ice and water (1 kg). With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic.

  • Isolation: The solid intermediate, 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride, will precipitate. Filter the solid, wash with cold water until the filtrate is neutral (pH ~7), and use the wet cake directly in the next step.

  • Amination: Transfer the wet cake to a 2 L beaker equipped with a mechanical stirrer. Add 28-30% aqueous ammonia (500 mL) in portions, keeping the temperature below 30 °C with an ice bath.

  • Reaction: Stir the resulting slurry at room temperature for 8-12 hours.

  • Final Isolation: Filter the white solid product, wash thoroughly with deionized water (3 x 200 mL), and dry in a vacuum oven at 50-60 °C to a constant weight.

Pilot Plant Scale-Up (10 kg Batch)

Equipment:

  • 100 L glass-lined reactor with temperature control unit (TCU), reflux condenser, and mechanical stirrer.

  • 50 L stainless steel addition vessel.

  • 200 L quench vessel.

  • Centrifuge or filter-dryer.

  • Acid gas scrubber system.

cluster_1 Pilot Plant Process Flow process_node process_node Charge_SM Charge Reactor with N,N-dimethylbenzylamine Cooling1 Cool Reactor to 0-5 °C Charge_SM->Cooling1 Addition Controlled Addition of Chlorosulfonic Acid Cooling1->Addition Reaction1 Stir at 20-25 °C Addition->Reaction1 Quench Transfer to Quench Vessel (Ice/Water) Reaction1->Quench Filter1 Filter Intermediate Quench->Filter1 Charge_INT Charge Reactor with Intermediate & Ammonia Filter1->Charge_INT Reaction2 Stir at 20-25 °C Charge_INT->Reaction2 Filter2 Filter Final Product Reaction2->Filter2 Drying Dry Product Filter2->Drying Packaging Package Final Product Drying->Packaging

Caption: Step-by-step workflow for the pilot plant scale-up.

Protocol:

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charge: Charge N,N-dimethylbenzylamine (13.5 kg, 100 mol) into the reactor.

  • Chlorosulfonation: Cool the reactor contents to 0-5 °C using the TCU. Begin slow, subsurface addition of chlorosulfonic acid (23.3 kg, 200 mol) from the addition vessel over 4-6 hours. Maintain the internal temperature below 10 °C. Vent the evolved HCl gas through the caustic scrubber.

  • Reaction: Once the addition is complete, allow the batch to warm to 20-25 °C and stir for 4-6 hours. Monitor for completion via HPLC.

  • Quench: Charge the 200 L quench vessel with 100 kg of an ice/water slurry. Slowly transfer the reaction mass into the quench vessel under vigorous agitation, maintaining the quench temperature below 25 °C.

  • Isolation: Centrifuge the resulting slurry to isolate the intermediate. Wash the cake with cold water until the washings are neutral.

  • Amination: Charge the 100 L reactor with 28-30% aqueous ammonia (50 L). Add the wet intermediate cake in portions, ensuring the temperature does not exceed 30 °C.

  • Reaction: Stir the mixture at 20-25 °C for 8-12 hours until the conversion is complete (monitor by HPLC).

  • Final Isolation: Isolate the product by centrifugation. Wash the cake with deionized water (3 x 20 L).

  • Drying: Dry the product in a filter-dryer or vacuum oven at 50-60 °C until the loss on drying (LOD) is <0.5%.

Critical Process Parameters (CPPs) and In-Process Controls (IPCs)

Controlling CPPs is essential for ensuring process safety, consistency, and final product quality.[3]

StepParameterTarget RangeRationale / JustificationIn-Process Control
Chlorosulfonation Temperature0-10 °C (Addition)20-25 °C (Reaction)To control the highly exothermic reaction, prevent side-product formation (e.g., sulfone), and ensure safe operation.Continuous temperature monitoring.
Addition Rate4-6 hoursTo maintain temperature within the specified range and control the rate of HCl gas evolution.Flow meter on addition line.
Reagent Molar Ratio2.0-2.2 eq. ClSO₃HTo drive the reaction to completion.N/A (Set by initial charge).
Reaction Time4-6 hoursTo ensure complete conversion of the starting material.HPLC analysis for residual N,N-dimethylbenzylamine (<1%).
Amination Temperature< 30 °CTo control the exotherm from neutralization and reaction.Continuous temperature monitoring.
Reaction Time8-12 hoursTo ensure complete conversion of the sulfonyl chloride intermediate.HPLC analysis for residual sulfonyl chloride (<0.5%).

Data Summary: Yield and Purity Analysis

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)Specification
Input (N,N-dimethylbenzylamine) 135.2 g13.5 kg>99.0% Purity
Output (Final Product) ~175 g~17.8 kgWhite to off-white solid
Overall Molar Yield ~82%~83%>80%
Purity (HPLC) >99.5%>99.5%≥99.0%
Melting Point 148-151 °C149-151 °C148-152 °C

Safety and Hazard Management

The scale-up of this process involves significant safety considerations due to the hazardous nature of the chemicals used.[3][5]

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Causes severe skin burns and eye damage. All transfers must be conducted in a closed system. Personnel must wear acid-resistant gloves, clothing, and face shields.[5]

  • Aqueous Ammonia: Corrosive and toxic upon inhalation. Work should be performed in a well-ventilated area or in a closed reactor system.

  • Exotherm and Gas Evolution: The chlorosulfonation step is highly exothermic and generates large volumes of HCl gas. A reliable reactor cooling system and a properly sized, efficient caustic scrubber are mandatory. The quench step is also highly exothermic and requires careful control.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, lab coat, and gloves. For handling concentrated reagents, enhanced PPE such as face shields, acid-resistant aprons, and gloves are required.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction.Increase reaction time or temperature slightly (e.g., to 30 °C). Verify starting material quality.[3]
Loss during quench.Ensure quench temperature is kept low to minimize solubility of the intermediate. Add the reaction mass to ice, not vice-versa.
High Impurity Levels Poor temperature control during chlorosulfonation leading to side reactions.Improve cooling efficiency. Slow down the addition rate of chlorosulfonic acid.
Incomplete amination.Increase reaction time for the amination step or add a slight excess of ammonia.
Hydrolysis of sulfonyl chloride.Ensure intermediate is used promptly or stored under dry conditions. Minimize water during workup.
Product is Off-Color Impurities from starting materials.Test raw material purity before use.
Degradation due to excessive heat.Re-verify temperature control throughout the process. Consider a recrystallization step if purity specifications are not met.

Conclusion

The synthesis of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide has been successfully scaled from a 100-gram laboratory procedure to a 10-kilogram pilot plant batch. The process is robust, high-yielding, and produces material of high purity. The critical process parameters identified, particularly temperature control during the chlorosulfonation and quench steps, are vital for a safe and reproducible manufacturing outcome. This detailed guide provides the necessary framework for researchers and drug development professionals to implement this process at scale.

References

  • Stenfors, B. A.; Ngassa, F. N. The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. Eur. J. Chem.2021 , 12, 109-116. [Link]

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)
  • CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google P
  • Khan, I. U., et al. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 2010 , 66(Pt 4), o834. [Link]

  • Zhuang, S., et al. The synthesis and purification of 4-dimethylamino-N-methyl -4-stilbazolium tosylate. Advanced Materials Research, 2013 , 709, 36-39. [Link]

  • Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent - The Royal Society of Chemistry. [Link]

  • Bull, J. A., et al. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 2020 , 22(24), 9515–9520. [Link]

  • Stenfors, B. A., et al. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E, 2017 , 73(Pt 11), 1711-1714. [Link]

  • Mohamed, S. K., et al. 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. Acta Crystallographica Section E, 2014 , 70(Pt 1), o66. [Link]

  • Ghorab, M. M., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 2019 , 24(18), 3336. [Link]

  • US4698445A - 4-amino benzenesulfonamides - Google P
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 2021 , 11, 35356-35381. [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. [Link]

  • CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google P
  • The Synthesis of Functionalised Sulfonamides - UCL Discovery. [Link]

  • Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Roughley, S. D., & Jordan, A. M. Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery, 2016 , Vol. 2, Chapter 13. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Executive Summary & Reaction Strategy

The synthesis of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide (also referred to as the N,N-dimethyl derivative of Mafenide) presents a classic competition between nucleophilic substitution and side-reactions such as hydrolysis or quaternization.[1]

To maximize yield, we recommend the Direct Amination Route (nucleophilic substitution of 4-(chloromethyl)benzenesulfonamide) over the methylation of Mafenide. This route minimizes step count and avoids the rigorous purification often required after reductive amination.

Core Challenges Addressed:

  • Quaternization: Preventing the formation of the bis-alkylated quaternary ammonium salt.

  • Solubility: Managing the amphoteric nature of the product (sulfonamide pKa ~10.1, amine pKa ~9.0) during workup.

  • Hydrolysis: Protecting the benzylic halide from aqueous degradation.[1]

Troubleshooting Guide (Q&A Format)

Category A: Reaction Optimization (Direct Amination)

Q1: I am observing a high-melting solid impurity (insoluble in ether) in my crude product. What is it? Diagnosis: This is likely the Quaternary Ammonium Salt (bis-alkylation byproduct).[1] Mechanism: The product (a tertiary amine) competes with the dimethylamine reagent for the remaining benzyl chloride substrate. If the local concentration of benzyl chloride is high relative to dimethylamine, the product attacks the starting material, forming an irreversible quaternary salt. Solution:

  • Increase Nucleophile Equivalents: Use a minimum of 3.0 to 4.0 equivalents of dimethylamine.[1] This ensures the benzyl chloride statistically encounters the dimethylamine reagent rather than the product.

  • Reverse Addition: Do not add the amine to the chloride. Add the 4-(chloromethyl)benzenesulfonamide solution dropwise into the chilled dimethylamine solution . This keeps the amine concentration high relative to the chloride at all times.

Q2: My yield is low (<50%), and I see 4-(hydroxymethyl)benzenesulfonamide in the LC-MS. Why? Diagnosis: Hydrolysis of the benzylic chloride. Cause: Using dilute aqueous dimethylamine at high temperatures or slow addition rates allows water to compete as a nucleophile.[1] Solution:

  • Switch Solvent: Use alcoholic dimethylamine (e.g., 33% in ethanol) or anhydrous THF saturated with dimethylamine gas.[1]

  • Temperature Control: Perform the addition at 0–5°C . Low temperature suppresses the hydrolysis rate more significantly than the amination rate (which has a lower activation energy).

Category B: Workup & Purification[1][2][3]

Q3: The product is not precipitating during the workup, even after cooling. How do I isolate it? Diagnosis: Incorrect pH management leading to high solubility.[1] Technical Insight: The target molecule is an ampholyte .[1]

  • pH < 8: Protonated amine (

    
    ) 
    
    
    
    Soluble cation.[1]
  • pH > 11: Deprotonated sulfonamide (

    
    ) 
    
    
    
    Soluble anion.[1]
  • pH 9.0–10.0: Neutral zwitterionic region

    
    Minimum Solubility (Isoelectric Point). 
    Protocol: 
    
  • Remove organic solvents (ethanol/THF) under vacuum first.[1]

  • Dissolve the residue in dilute HCl (pH ~2) to remove non-basic impurities.[1]

  • Slowly adjust the pH to 9.5 using 10% NaOH or saturated

    
    .[1]
    
  • Cool to 4°C. The product should crystallize as a white solid.

Q4: Can I use the Eschweiler-Clarke reaction on Mafenide instead? Answer: Yes, but with caveats. Risk: While Eschweiler-Clarke (Formaldehyde/Formic Acid) avoids quaternization, the workup is tedious due to the high water solubility of the reagents. Optimization: If using this route, ensure a 2.2 eq excess of formaldehyde and reflux for at least 12 hours. Use n-Butanol for extraction if the product does not precipitate, as it effectively partitions the amine from the aqueous formate salts.

Optimized Experimental Protocol

Method: Direct Nucleophilic Substitution (Recommended) Scale: 10 mmol basis

ReagentMWEquiv.[1][2][3][4]AmountRole
4-(Chloromethyl)benzenesulfonamide 205.661.02.06 gSubstrate
Dimethylamine (33% in EtOH) 45.084.0~5.4 mLNucleophile
Ethanol (Anhydrous) 46.07Solvent20 mLSolvent
THF 72.11Solvent10 mLCo-solvent (optional)

Step-by-Step Workflow:

  • Preparation: Dissolve 2.06 g of 4-(chloromethyl)benzenesulfonamide in 10 mL of THF/Ethanol (1:1). Ensure complete dissolution (mild heating permitted, then cool to RT).

  • Addition: Place 5.4 mL of Dimethylamine (33% in EtOH) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Reaction: Add the substrate solution dropwise to the amine solution over 30 minutes. Crucial: Maintain temperature < 10°C.

  • Completion: Allow to warm to Room Temperature (25°C) and stir for 2 hours. Monitor by TLC (DCM:MeOH 9:1).[1]

  • Workup (The "pH Swing"):

    • Concentrate the mixture under reduced pressure to remove excess dimethylamine and ethanol.

    • Resuspend the solid residue in 15 mL water.

    • Acidify with 2M HCl to pH 1–2 (Solution becomes clear; filters off insoluble non-amine impurities).[1]

    • Slowly basify with 20% NaOH to pH 9.5 .[1]

    • Stir at 0°C for 1 hour.

  • Isolation: Filter the white precipitate. Wash with ice-cold water (2 x 5 mL).[1] Dry under vacuum at 45°C.[1]

Visualized Workflows

Figure 1: Reaction Pathway & Side-Reactions[1][7]

ReactionPath cluster_0 Kinetic Control Start 4-(Chloromethyl) benzenesulfonamide Target TARGET PRODUCT (Tertiary Amine) Start->Target  k1 (Fast) + DMA Hydrolysis IMPURITY: Benzyl Alcohol (Hydrolysis) Start->Hydrolysis  + H2O DMA Dimethylamine (Excess) Quat IMPURITY: Quaternary Salt (Bis-alkylation) Target->Quat  k2 (Slow) + Start Control To favor Target: 1. [DMA] >> [Start] 2. Low Temp (0°C)

Caption: Kinetic competition between the desired amination (k1) and the parasitic quaternization (k2). High amine concentration favors k1.

Figure 2: Purification Logic (Isoelectric Precipitation)

Workup Crude Crude Reaction Mixture (Solvent Removed) AcidStep Add 2M HCl (pH < 2) Crude->AcidStep Filter1 Filter Insoluble Impurities AcidStep->Filter1 BaseStep Adjust pH to 9.5 (Isoelectric Point) Filter1->BaseStep Filtrate (Clear) Crystallize Precipitate Target (White Solid) BaseStep->Crystallize Cool to 4°C

Caption: The "pH Swing" purification exploits the amphoteric nature of the sulfonamide to isolate the product without chromatography.

References

  • Mafenide Synthesis Basis : Scheckel, C. et al.[1] "Preparation of 4-(aminomethyl)benzenesulfonamide derivatives."[1][5][6] Journal of Medicinal Chemistry, 2018.

  • Eschweiler-Clarke Mechanism : Icke, R. N. et al.[1][7] "Eschweiler-Clarke Methylation of Amines."[1][2][7][8][9] Organic Syntheses, Coll.[7] Vol. 3, p.723.

  • Sulfonamide pKa Data : Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 2008. (Establishes pKa ~10.1 for primary benzenesulfonamides).[1]

  • Nucleophilic Substitution Kinetics : Menschutkin, N.[1] "Velocity of the reaction of alkyl halides with amines." Z. Phys. Chem., 1890. (Foundational kinetics for preventing quaternization).

Sources

Technical Support Center: Solubility Guide for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

[1][2][3]

Executive Summary & Chemical Profile

Compound: 4-[(Dimethylamino)methyl]benzene-1-sulfonamide Chemical Nature: Amphoteric (Contains both basic amine and acidic sulfonamide groups).[1][2][3]

This guide addresses the frequent solubility challenges researchers encounter with this compound. Due to its specific structural features—a basic dimethylamino arm and a polar sulfonamide tail—solubility in DMSO is not merely a matter of "mixing," but of managing protonation states and solvent hygroscopicity .[3]

Critical Solubility Parameters
ParameterValue / CharacteristicImpact on Solubility
Primary Solvent DMSO (Anhydrous)High. Excellent for the free base form.[1][2][3]
pKa (Base) ~9.0 (Dimethylamino)Protonation creates salts (e.g., HCl) that may resist dissolving in pure DMSO.[1][2][3]
pKa (Acid) ~10.0 (Sulfonamide)Deprotonation can increase solubility in aqueous buffers but is less relevant in pure DMSO.[1][2][3]
Hygroscopicity High (Solvent-dependent)Critical. DMSO absorbs atmospheric water, causing the "Crash Out" effect.[1][2][3][4]

Troubleshooting: The "Crash Out" Phenomenon

The most common support ticket we receive involves the compound precipitating or turning cloudy shortly after dissolution. This is rarely a defect in the compound but a failure in solvent management.[3]

Diagnostic Workflow

Use the following decision tree to diagnose and resolve solubility failures in real-time.

SolubilityTroubleshootingStartIssue: Compound Precipitatesor Won't DissolveCheckFormStep 1: Check Salt Form(HCl vs. Free Base)Start->CheckFormCheckWaterStep 2: Check DMSO Quality(Hydration Test)CheckForm->CheckWaterForm is CorrectAction_BaseAction: Add 1-2 eq.of HCl or weak acidCheckForm->Action_BaseIt is Free Base(Hard to dissolve)Action_SaltAction: Add 1% Wateror Warm to 37°CCheckForm->Action_SaltIt is HCl Salt(Insoluble in pure DMSO)CheckWater->Action_SaltDMSO is frozen (cold)Action_DryAction: Use FreshAnhydrous DMSOCheckWater->Action_DryDMSO is old/opened

Figure 1: Decision matrix for diagnosing precipitation events.[1][2][3] Blue nodes represent decision points; Green/Yellow nodes represent corrective actions.

Technical Deep Dive: Root Causes & Solutions

Issue A: The "Salt Trap" (HCl vs. Free Base)

The Science: Hydrochloride salts of amine-containing drugs often exhibit lower solubility in pure, anhydrous DMSO compared to their free base counterparts.[2] The ionic lattice energy of the salt is high, and DMSO (while polar) lacks the hydrogen-bond donating capability of water to effectively solvate the chloride ions.[2]

  • Symptom: You purchased the HCl salt form, and it sits at the bottom of the tube in pure DMSO.

  • Solution:

    • The "Water Spike": Add a tiny volume of sterile water (1-5% v/v) to the DMSO.[2][3] The water helps dissociate the salt lattice.[5]

    • The "Acid Shift" (For Free Base): If you have the free base and it struggles to dissolve, adding a stoichiometric equivalent of acid (like 0.1 M HCl) can help, but usually, the free base dissolves well in pure DMSO.[2][3]

Issue B: The Hygroscopic "Crash"

The Science: DMSO is super-hygroscopic.[2] At 20°C and 60% relative humidity, pure DMSO can absorb >10% water by weight within 24 hours if left uncapped [1].[2][3] Sulfonamides are often hydrophobic enough that a shift from 100% DMSO to 90% DMSO/10% Water increases the polarity of the solvent system beyond the compound's solubility limit, forcing precipitation.

  • Symptom: Solution was clear yesterday but is cloudy today.

  • Solution:

    • Prevention: Store DMSO over molecular sieves (3Å or 4Å).[1][2][3]

    • Rescue: If the sample is precious, lyophilize (freeze-dry) to remove the wet DMSO and redissolve in fresh, anhydrous DMSO.

Issue C: Biological Assay Interference

The Science: When diluting a DMSO stock into an aqueous buffer (e.g., PBS or media), you cross the "solubility cliff."[2] The sulfonamide group is weakly acidic.[3] If your buffer pH is too low (< 7.0), the sulfonamide remains protonated (neutral) and less soluble.[1][2][3]

  • Protocol:

    • Ensure your assay buffer pH is > 7.2.[1][3]

    • At pH > 7.2, the sulfonamide group may partially deprotonate (forming an anion), significantly aiding aqueous solubility [2].[2][3]

Standard Operating Procedure (SOP) for Solubilization

Follow this protocol to ensure consistent results.

Materials:

  • Compound (4-[(Dimethylamino)methyl]benzene-1-sulfonamide)[1][2][3]

  • DMSO (Anhydrous, ≥99.9%, stored under N2 or Ar)[2][3]

  • Vortex mixer[1][2]

  • Ultrasonic bath (37-40 kHz)[1][2][3]

Step-by-Step:

  • Calculation: Calculate the volume of DMSO required for a 10 mM or 50 mM stock. Avoid making stocks >100 mM unless necessary.[2]

  • Addition: Add the DMSO to the vial containing the powder. Do not add powder to the DMSO (this causes clumping).[1][2][3]

  • Vortex: Vortex vigorously for 30 seconds.

  • Inspection: Hold the vial up to a light source.

    • Clear? Proceed to aliquoting.[1][2][3][4]

    • Cloudy/Particulates? Proceed to Step 5.

  • Sonication: Sonicate at 37°C (warm bath) for 5-10 minutes.

    • Note: Do not exceed 40°C to prevent sulfonamide degradation.[1][2][3]

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

Frequently Asked Questions (FAQ)

Q1: Can I heat the solution to force it to dissolve? A: Yes, but with strict limits. You may heat the DMSO solution to 37°C - 45°C for short periods (10-15 mins). Do not boil or exceed 60°C, as sulfonamides can degrade, and DMSO can decompose into sulfides (smelling of garlic/oysters) at high temperatures [3].[2][3]

Q2: My compound turned yellow after a week in DMSO. Is it still good? A: Likely not. Color changes in sulfonamides often indicate oxidation or photodegradation.[1][3] DMSO can act as a mild oxidant over time.[1][3] Always store stocks in amber vials or wrapped in foil. Verify purity via LC-MS before use if a color change occurs.

Q3: I have the HCl salt, but I need to use it in a cell assay. Will the HCl kill my cells? A: No.[2][3] The amount of HCl present in a 10 mM stock, when diluted 1:1000 into media (final 10 µM), is negligible.[2][3] The buffering capacity of the culture media (bicarbonate/HEPES) will instantly neutralize the trace acid.[2]

Q4: Can I use DMF instead of DMSO? A: Yes. Dimethylformamide (DMF) is a viable alternative for this compound.[1][2][3] It is less hygroscopic than DMSO but more toxic to cells.[1][3] If your assay tolerates <0.1% DMF, it is a good backup solvent.[3]

References

  • Gaylord Chemical Company. (2007).[1][2][3][6] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

  • Caine, B., Bronzato, M., & Popelier, P. L. (2019).[2][3][7] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Structural Chemistry, 30, 1-12.[2][3] Link

  • Balakin, K. V., et al. (2004).[1][2][3][8] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.[1][2][3][8] Link[1][2][3]

  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] Link

Technical Support Center: Optimizing Dimethylamino Methylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the nuanced process of dimethylamino methylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction times and troubleshoot common issues encountered during this critical synthetic transformation. Drawing upon established chemical principles and field-proven insights, this resource provides a comprehensive, question-and-answer-based approach to mastering the dimethylamino methylation of sulfonamides, primarily via the robust and widely-used Eschweiler-Clarke reaction.

Introduction to Sulfonamide N,N-Dimethylation

The N,N-dimethylation of primary and secondary sulfonamides is a key reaction in medicinal chemistry, as the introduction of two methyl groups on the nitrogen atom can significantly modulate a molecule's physicochemical properties, such as its solubility, lipophilicity, metabolic stability, and biological activity. The Eschweiler-Clarke reaction stands as a cornerstone method for this transformation, offering a reliable and cost-effective route that avoids the common pitfall of over-alkylation to quaternary ammonium salts.[1][2] This reductive amination procedure utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2]

The reaction proceeds through the formation of an iminium ion intermediate from the sulfonamide and formaldehyde, which is subsequently reduced by a hydride transfer from formic acid, releasing carbon dioxide as a gaseous byproduct that drives the reaction to completion.[1][2] For a primary sulfonamide, this process occurs twice to yield the desired N,N-dimethylated product.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time for the dimethylamino methylation of a simple, unhindered primary arylsulfonamide using the Eschweiler-Clarke reaction?

A1: For a straightforward substrate like benzenesulfonamide, a complete reaction to the N,N-dimethylated product can often be achieved within 3 to 5 hours when refluxing with an excess of formaldehyde and formic acid.[3] However, the reaction progress should always be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time for a specific substrate.[4][5]

Q2: Can the Eschweiler-Clarke reaction be performed at a lower temperature to avoid potential side reactions?

A2: Yes, the reaction can be conducted at lower temperatures, such as 60-80 °C, but this will generally lead to a significant increase in the required reaction time.[2][3] The trade-off between reaction rate and selectivity is a key consideration. For substrates that are sensitive to high temperatures or prone to side reactions, a lower temperature and longer reaction time may be the optimal approach. It's crucial to monitor the reaction closely to find the sweet spot for your specific sulfonamide.

Q3: Are there any alternatives to formic acid as the reducing agent?

A3: While formic acid is the classic and most cost-effective reducing agent for the Eschweiler-Clarke reaction, other reagents can be used. Sodium cyanoborohydride (NaBH₃CN) in the presence of an acid catalyst is a common alternative that often allows for milder reaction conditions.[1] However, it is more expensive and requires careful handling due to its toxicity.

Q4: Is it possible to achieve mono-methylation of a primary sulfonamide using the Eschweiler-Clarke reaction?

A4: Achieving selective mono-methylation of a primary sulfonamide using the traditional Eschweiler-Clarke conditions is challenging due to the reaction mechanism favoring the formation of the more stable tertiary amine.[2] For selective mono-methylation, alternative strategies such as using a protecting group approach or other methylating agents like dimethyl sulfate with a carefully controlled stoichiometry are generally more successful.[6]

Troubleshooting Guide

This section addresses specific issues that you might encounter during the dimethylamino methylation of sulfonamides.

Problem 1: The reaction is very slow or has stalled.
  • Possible Cause 1: Steric Hindrance.

    • Explanation: Sulfonamides with bulky substituents near the nitrogen atom can significantly slow down the reaction rate due to steric hindrance, which impedes the approach of formaldehyde and the subsequent hydride transfer.[7]

    • Solution:

      • Increase Reaction Temperature: Carefully increase the reaction temperature to the reflux temperature of the solvent (if not already there). Higher temperatures provide more kinetic energy to overcome the activation barrier.

      • Prolong Reaction Time: For sterically hindered substrates, reaction times of 24 hours or longer may be necessary. Continue to monitor the reaction for progress.

      • Consider Alternative Reagents: If increasing temperature and time is not effective, consider using a smaller and more reactive methylating agent, although this moves away from the classic Eschweiler-Clarke setup.

  • Possible Cause 2: Insufficient Reagent Concentration.

    • Explanation: The Eschweiler-Clarke reaction is typically run with a significant excess of both formaldehyde and formic acid to drive the reaction to completion.[2]

    • Solution: Ensure that a sufficient excess of both reagents is used. A typical ratio is 1 equivalent of sulfonamide to 5-10 equivalents of formaldehyde and 5-10 equivalents of formic acid.

  • Possible Cause 3: Poor Solubility of the Sulfonamide.

    • Explanation: If the sulfonamide starting material is not fully dissolved in the reaction mixture, the reaction will be heterogeneous and proceed very slowly.

    • Solution:

      • Add a Co-solvent: While the reaction is often run neat in formic acid and aqueous formaldehyde, adding a co-solvent like dioxane or acetonitrile might improve the solubility of the sulfonamide.

      • Mechanical Stirring: Ensure vigorous stirring to maximize the surface area of any undissolved solid.

Problem 2: The formation of byproducts is observed.
  • Possible Cause 1: N-formylation.

    • Explanation: Under certain conditions, particularly if the reduction step is slow, the intermediate N-formylsulfonamide can be observed as a byproduct.

    • Solution:

      • Ensure Excess Formic Acid: A sufficient excess of formic acid is crucial for the rapid reduction of the iminium intermediate.

      • Higher Temperature: Increasing the reaction temperature can favor the reductive pathway over the accumulation of the formylated intermediate.

  • Possible Cause 2: Decomposition of the Starting Material or Product.

    • Explanation: Some sulfonamides may be sensitive to the acidic conditions and high temperatures of the Eschweiler-Clarke reaction, leading to decomposition.

    • Solution:

      • Lower Reaction Temperature: As mentioned in the FAQs, running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration can mitigate decomposition.

      • Alternative Methods: If decomposition is a significant issue, consider milder, non-acidic methylation methods.

Problem 3: The reaction does not go to completion, and starting material remains.
  • Possible Cause 1: Deactivation of the Sulfonamide Nitrogen.

    • Explanation: The nitrogen atom in a sulfonamide is significantly less nucleophilic than that of a typical amine due to the electron-withdrawing effect of the sulfonyl group. This can make the initial reaction with formaldehyde sluggish.

    • Solution:

      • Higher Reaction Temperature and Longer Reaction Time: This is often the most straightforward solution to overcome the lower reactivity of the sulfonamide.

      • Use of a Catalyst: While not traditional for the Eschweiler-Clarke reaction, the addition of a Lewis acid catalyst could potentially activate the formaldehyde and facilitate the initial N-alkylation. However, this would require careful optimization.

  • Possible Cause 2: Water Content.

    • Explanation: While the reaction is typically performed in an aqueous formaldehyde solution, an excessive amount of water can dilute the reagents and potentially hydrolyze the iminium intermediate, slowing down the reaction.

    • Solution: Use a concentrated formaldehyde solution (e.g., 37% in water) and avoid adding extra water to the reaction mixture.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified SlowReaction Slow or Stalled Reaction Start->SlowReaction Byproducts Byproduct Formation Start->Byproducts Incomplete Incomplete Reaction Start->Incomplete StericHindrance Check for Steric Hindrance SlowReaction->StericHindrance NFormylation N-Formylation Detected? Byproducts->NFormylation DeactivatedN Low Nucleophilicity? Incomplete->DeactivatedN ReagentConc Verify Reagent Concentration StericHindrance->ReagentConc No IncreaseTempTime Increase Temperature & Time StericHindrance->IncreaseTempTime Yes Solubility Assess Substrate Solubility ReagentConc->Solubility Sufficient AddExcessReagents Add Excess HCHO & HCOOH ReagentConc->AddExcessReagents Low AddCosolvent Add Co-solvent Solubility->AddCosolvent Poor Monitor Monitor Reaction Progress (TLC/LC-MS) Solubility->Monitor Good AltReagents Consider Alternative Reagents IncreaseTempTime->AltReagents No Improvement IncreaseTempTime->Monitor AddExcessReagents->Monitor AddCosolvent->Monitor Decomposition Decomposition Observed? NFormylation->Decomposition No ExcessHCOOH Ensure Excess Formic Acid NFormylation->ExcessHCOOH Yes LowerTemp Lower Reaction Temperature Decomposition->LowerTemp Yes Decomposition->Monitor No ExcessHCOOH->Monitor AltMethods Switch to Milder Methods LowerTemp->AltMethods Still Decomposing LowerTemp->Monitor WaterContent Excessive Water? DeactivatedN->WaterContent No IncreaseConditions Increase Temp & Time DeactivatedN->IncreaseConditions Yes UseConcReagents Use Concentrated Reagents WaterContent->UseConcReagents Yes WaterContent->Monitor No IncreaseConditions->Monitor UseConcReagents->Monitor

Caption: Troubleshooting workflow for dimethylamino methylation of sulfonamides.

Experimental Protocols

Protocol 1: General Procedure for the Dimethylamino Methylation of a Primary Arylsulfonamide

This protocol provides a general method for the N,N-dimethylation of a model primary arylsulfonamide, such as benzenesulfonamide.

Materials:

  • Primary arylsulfonamide (1.0 eq)

  • Formaldehyde (37% in water, 10.0 eq)

  • Formic acid (98-100%, 10.0 eq)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the primary arylsulfonamide (1.0 eq).

  • Add formic acid (10.0 eq) followed by the aqueous formaldehyde solution (10.0 eq).

  • Heat the reaction mixture to reflux (typically around 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) or LC-MS. The reaction is typically complete within 3-5 hours for unhindered substrates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Caution: This neutralization is highly exothermic and produces a large volume of CO₂ gas. Perform this step in a well-ventilated fume hood and add the base slowly.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a 1 g scale reaction).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the pure N,N-dimethylated sulfonamide.

Data Presentation: Comparison of N-Methylation Methods

The choice of methylation method can significantly impact reaction time and yield. The following table provides a comparative overview of the traditional Eschweiler-Clarke reaction and some alternative methods for the N-methylation of sulfonamides.

MethodMethylating AgentReducing Agent / CatalystTypical Temperature (°C)Typical Reaction TimeAdvantagesDisadvantages
Eschweiler-Clarke FormaldehydeFormic Acid100-1103-12 hCost-effective, avoids over-methylation, robust.High temperatures, strongly acidic conditions.
Reductive Amination FormaldehydeSodium CyanoborohydrideRoom Temp - 5012-24 hMilder conditions, good for sensitive substrates.Toxic reagent, more expensive.
Catalytic Methylation MethanolRu or Ir catalyst80-12012-24 hGreen methylating agent (methanol).Requires a specific catalyst, may not be readily available.
Alkylation Dimethyl SulfateBase (e.g., K₂CO₃)Room Temp - 602-8 hFaster reaction times, milder conditions.Toxic methylating agent, risk of over-methylation.

Visualizing the Reaction Workflow

Reaction_Workflow Start Start: Primary Sulfonamide Reagents Add Excess: Formaldehyde & Formic Acid Start->Reagents Heat Heat to Reflux (100-110 °C) Reagents->Heat Monitor Monitor Reaction (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Workup: 1. Neutralize (NaHCO₃) 2. Extract (EtOAc) Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Product End: N,N-Dimethylated Sulfonamide Purify->Product

Caption: General workflow for the Eschweiler-Clarke dimethylation of a sulfonamide.

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Late-stage oxidative C(sp3)–H methylation. PMC. [Link]

  • What is the method of analysis of sulphonamides?. Quora. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. [Link]

  • Determination of sulfonamides in honey by liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. PubMed. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC. [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction. ResearchGate. [Link]

  • INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry. [Link]

Sources

Troubleshooting low recovery rates during recrystallization of benzene-1-sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low recovery rates during recrystallization of benzene-1-sulfonamides Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: Beyond "Dissolve and Cool"

Low recovery during the recrystallization of benzene-1-sulfonamides is rarely a matter of simple solubility; it is almost always a problem of ionization state or phase behavior .

As sulfonamides possess a distinct acidic proton on the nitrogen atom (


), they behave differently than standard neutral organic intermediates. If you are experiencing yields below 50-60%, your product is likely hiding in the mother liquor as a salt or has "oiled out" into a metastable liquid phase.

This guide moves beyond generic advice to address the specific physicochemical properties of the sulfonamide pharmacophore (


).
Visual Diagnostic: The Troubleshooting Logic

Before altering your protocol, use this decision tree to identify the active failure mode.

Sulfonamide_Troubleshooting Start Start: Low Recovery (<60%) Check_State What is the state of the material in the flask? Start->Check_State No_Ppt Clear Solution (No Precipitate) Check_State->No_Ppt Clear Oiling Two Liquid Phases (Oiling Out) Check_State->Oiling Oily droplets Check_pH Check pH of Mother Liquor No_Ppt->Check_pH Is_Basic pH > 8? Check_pH->Is_Basic Action_Acidify The Sulfonamide is Ionized. Action: Acidify to pH 4-5 Is_Basic->Action_Acidify Yes Action_Conc Solubility too high. Action: Evaporate or add Anti-solvent (Water) Is_Basic->Action_Conc No Check_Temp Is T > Melting Point? Oiling->Check_Temp Action_Seed Metastable Zone too wide. Action: Seed at T < MP Check_Temp->Action_Seed Yes Action_Solvent Impurity Eutectic. Action: Change Solvent (e.g., IPA instead of EtOH) Check_Temp->Action_Solvent No (Impure)

Figure 1: Diagnostic logic flow for identifying the root cause of sulfonamide yield loss. The most common oversight is the ionization of the sulfonamide nitrogen in basic solutions.

Module 1: The pH Trap (The "Invisible" Product)

The Issue: You cooled the solution, but no crystals appeared. The Science: Benzene sulfonamides are weak acids. The


 of the sulfonamide 

proton is typically between 9.5 and 10.5 [1]. If your recrystallization solvent is even slightly basic (e.g., residual pyridine, amine catalysts, or basic water), the sulfonamide exists as a soluble anion (

).

Q: I used water/ethanol. Why is my product still soluble? A: Check the pH of your aqueous ethanol. If the pH is > 8, your product is deprotonated. The anionic salt is highly water-soluble and will never crystallize out of a polar medium, regardless of how cold you get it.

Protocol: The "pH Swing" Recovery

  • Take a 1 mL aliquot of your mother liquor.

  • Add dilute HCl dropwise until pH

    
     4-5.
    
  • Observation: If a white cloud (precipitate) forms immediately, your yield loss is due to ionization.

  • Fix: Acidify the entire batch of mother liquor to pH 4-5 to recover the "lost" product before filtering.

Expert Insight: Avoid strong acids (pH < 1) and prolonged heating, as this can trigger hydrolysis of the sulfonamide bond, breaking it down into sulfanilic acid and amine [2].

Module 2: The Solubility Paradox & Solvent Selection

The Issue: The compound is too soluble in ethanol (low recovery) but insoluble in water (oiling out). The Science: Sulfonamides have a "Janus" character: a highly polar sulfonyl group and a non-polar aromatic ring. Methanol is often too good a solvent, leading to significant losses in the mother liquor [3].

Q: What is the superior solvent system? A: Switch to Isopropanol (IPA) or n-Propanol . Research indicates that


 alcohols often yield higher recovery rates than methanol or ethanol for sulfonamides [4]. IPA has a slightly lower dielectric constant, which reduces the solubility of the neutral sulfonamide just enough to force precipitation upon cooling, while still dissolving impurities.

Comparison of Solvent Systems:

Solvent SystemProsConsBest For
Methanol High solubility power.Low Recovery: Holds too much product in mother liquor.[1]Highly polar/ionic sulfonamides.
Ethanol/Water Standard binary system.Oiling Out: Risk of phase separation if water is added too fast.General purification.[1]
Isopropanol (IPA) High Recovery: Steeper solubility curve.Lower solubility at boiling; requires larger volume.Final polishing steps.
Acetone/Water Excellent impurity rejection.Evaporation Risk: Acetone evaporates during hot filtration.Thermally unstable derivatives.
Module 3: "Oiling Out" (Liquid-Liquid Phase Separation)

The Issue: Upon cooling, the solution turns milky, and oily droplets settle at the bottom. These eventually harden into an impure glass, not a crystal. The Science: This occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the solution temperature drops below the "oiling out" limit (where the liquid-liquid phase separation boundary intersects the solubility curve) before nucleation occurs [5].

Q: How do I rescue an oiled-out batch? A: You must reheat and seed. You cannot simply "wait for the oil to freeze."

Protocol: The Seeding Rescue

  • Reheat: Heat the mixture until the oil redissolves into a clear solution.

  • Add Solvent: Add 10-15% more solvent. (Oiling out often means the solution is too concentrated).

  • Equilibrate: Cool slowly to a temperature just above where the oil previously appeared.

  • Seed: Add a tiny crystal of pure product. If you have none, scratch the glass surface at the air-liquid interface.

  • Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. This keeps the system in the region of crystal growth rather than oil formation.

Module 4: Chemical Stability (Hydrolysis Risks)

The Issue: The recovered material has a lower melting point and smells of amine. The Science: While sulfonamides are generally stable, they are susceptible to acid-catalyzed hydrolysis at high temperatures, cleaving the


 bond [2].

Q: Can I boil the solution indefinitely? A: No.

  • Risk Zone: Boiling in water/acid mixtures (pH < 3) for > 1 hour.

  • Safe Zone: Neutral alcohols or short exposure to boiling temperatures.

Reaction Pathway:



If your recovery is low and the mother liquor is dark, check for the presence of the free amine (


) using TLC. If present, your recrystallization temperature was too high or the duration too long.
References
  • Perlovich, G. L., et al. (2019). "Accurate prediction of the aqueous pKa values of sulfonamide drugs." Journal of Chemical Information and Modeling. Link

  • Białk-Bielińska, A., et al. (2012).[2] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Guide: Crystallinity of Sulfonamide Compounds." BenchChem.[1][3] Link

  • US Patent 2777844A. "Sulfonamide purification process." Google Patents. Link

  • University of York. "Problems with Recrystallisations." Chemistry Teaching Labs. Link

Sources

Interpreting difficult NMR signals for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[(Dimethylamino)methyl]benzene-1-sulfonamide NMR Analysis

Case ID: NMR-SULF-004 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: Beyond the First-Order Spectrum

Welcome to the advanced troubleshooting hub for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide .

If you are analyzing this molecule, you are likely encountering one of three specific frustrations:

  • The "Phantom" Sulfonamide: The

    
     protons are invisible or impossibly broad in Chloroform-d (
    
    
    
    ).
  • The Aromatic Confusion: The benzene ring signals resemble doublets but show "roofing" or complex splitting that defies standard integration.

  • The Salt Shift: Your chemical shifts ($ \delta $) for the dimethylamino group do not match the literature, likely due to unexpected protonation (HCl salt formation).

This guide moves beyond basic spectral assignment into the physics of spin systems and chemical exchange , providing you with actionable protocols to resolve these anomalies.

Module 1: The "Missing" Sulfonamide Signal

Issue: Users frequently report that the sulfonamide protons (


) are missing from their integration in 

.

Root Cause: Chemical Exchange & Quadrupolar Broadening Sulfonamide protons are acidic and labile. In non-polar solvents like


, the rate of exchange between the 

protons and trace water (or each other) is intermediate on the NMR timescale. This broadens the peak into the baseline. Furthermore, the nitrogen atom (

, spin

) has a quadrupole moment that induces rapid relaxation, further broadening the attached proton signal.

The Solution: Solvent Viscosity and Hydrogen Bonding You must switch to a solvent that stabilizes the exchangeable protons via hydrogen bonding.

Protocol: Solvent Selection Workflow
  • Primary Choice: Dissolve 5-10 mg of sample in DMSO-d6 .

    • Mechanism: DMSO acts as a hydrogen bond acceptor. It "locks" the

      
       protons in place, slowing the exchange rate significantly.
      
    • Result: The broad hump at ~4.5 ppm (

      
      ) transforms into a sharp singlet (or doublet if coupled) at ~7.2–7.5 ppm  (
      
      
      
      ).
  • Validation Step: The

    
     Shake .
    
    • Acquire a standard proton scan in

      
      .
      
    • Add 1-2 drops of

      
       to the NMR tube and shake vigorously.
      
    • Re-acquire the spectrum.

    • Outcome: The signal at ~7.3 ppm will disappear (exchange with D), confirming it is the sulfonamide

      
      .
      

Visualization: Solvent Decision Tree

SolventWorkflow Start Start: Sample Preparation Solubility Is the sample a Salt (HCl)? Start->Solubility Choice1 Use DMSO-d6 (Preferred) Solubility->Choice1 Yes or No Choice2 Use D2O or MeOD (Not Recommended) Solubility->Choice2 If solubility is issue Reason1 Result: Sharp NH2 signal (H-bonding stabilizes protons) Choice1->Reason1 Reason2 Result: NH2 signal disappears (Rapid Exchange) Choice2->Reason2

Figure 1: Decision matrix for solvent selection. DMSO-d6 is the gold standard for sulfonamides to prevent signal loss due to chemical exchange.

Module 2: The Aromatic Region (The AA'BB' System)

Issue: The aromatic protons at positions 2,3,5,6 appear as two "doublets," but they look distorted, leaning heavily toward each other (the "roof effect"), and contain extra small peaks.

Technical Insight: Magnetic Inequivalence This is not a simple first-order AX system. It is an AA'BB' (or AA'XX') spin system .[1][2]

  • Protons at positions 2 and 6 are chemically equivalent (symmetry) but magnetically inequivalent because they couple differently to the protons at 3 and 5.

  • 
    .
    
  • Consequently, the signal is not a true doublet. It is a second-order multiplet.[3]

Troubleshooting Protocol:

  • Do Not Calculate

    
     Directly:  Measuring the distance between the two tallest stalks of the "doublet" will give you an apparent coupling constant, but it is mathematically incorrect to label it a simple 
    
    
    
    .
  • Reporting: Describe it as a "multiplet" (m) or "AA'BB' system" in your experimental section. If you must report it as a doublet, use the term "apparent doublet" (

    
    ) or "pseudo-doublet."
    
  • Integration is King: Ignore the splitting complexity. Integrate the entire region (usually 7.4–7.9 ppm). It must equal 4H .

Module 3: The Amine Shift (Free Base vs. Salt)

Issue: The dimethylamino singlet (


) appears at 2.8 ppm  in one batch and 2.2 ppm  in another.

Root Cause: Protonation State (pH) The tertiary amine is basic (


). If you isolated the compound using acid workup (e.g., HCl), you likely formed the hydrochloride salt. Protonation places a positive charge on the nitrogen, which strongly deshields the adjacent methyl and methylene protons, shifting them downfield.

Diagnostic Table: Chemical Shift Fingerprint

Proton GroupFree Base (

ppm in

)
HCl Salt (

ppm in

)
Shift Mechanism

2.1 – 2.3 (s) 2.7 – 2.9 (d) Deshielding by

Benzylic

3.4 – 3.6 (s) 4.2 – 4.4 (d) Deshielding by

Amine

Not present 10.0 – 11.0 (br) New exchangeable proton

Critical "Hidden" Coupling: In the salt form (


), the exchange of the acidic proton on the amine can be slow in dry DMSO. This leads to scalar coupling (

)
between the

proton and the adjacent methyls/methylenes.
  • The Dimethyl singlet may split into a doublet (

    
    ).
    
  • The Benzylic singlet may split into a doublet (

    
    ).
    

Visualization: Protonation Effect

Protonation FreeBase Free Base N(CH3)2 @ ~2.2 ppm Singlet Salt Salt Form NH+(CH3)2 @ ~2.8 ppm Doublet (coupling to NH+) FreeBase->Salt Protonation Acid + HCl Acid->Salt

Figure 2: The dramatic shift and splitting change upon protonation. If your singlet turns into a doublet, your sample is a salt.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5] (Authoritative text on AA'BB' systems and amine salts).

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link (Explains the solvent stabilization of sulfonamides).

  • Reich, H. J. (University of Wisconsin). "Spin Systems - AA'BB' patterns." Hans Reich's NMR Notes. Link (Detailed physics of the para-substituted aromatic ring).

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development. Link (Essential for distinguishing solvent peaks from sample peaks).

Sources

Validation & Comparative

1H NMR and 13C NMR spectral data validation for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Validation Guide for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide: CRM vs. Commercial Grade

As a critical building block in the development of sulfonamide-based therapeutics (such as carbonic anhydrase inhibitors), the structural integrity and absolute purity of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide are paramount. Trace impurities—such as residual dimethylamine or regioisomers—can drastically skew biological assays and compromise downstream synthesis.

This guide objectively compares the analytical performance of High-Purity Certified Reference Material (CRM) grade against Standard Commercial grade products, detailing the causality behind Nuclear Magnetic Resonance (NMR) validation workflows.

Theoretical NMR Mechanics & Causality

To establish a baseline for comparison, we must first understand the expected spectral behavior of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide. The molecule consists of a central benzene ring para-substituted with a sulfonamide group (-SO2NH2) and a (dimethylamino)methyl group (-CH2N(CH3)2).

  • Solvent Causality: DMSO-d6 is the mandatory solvent for this analysis[1]. Unlike CDCl3, the highly polar nature of DMSO-d6 disrupts intermolecular hydrogen bonding, allowing the exchangeable -SO2NH2 protons to appear as a distinct, quantifiable broad singlet at ~7.30 ppm. In less polar solvents, these protons often broaden into the baseline or overlap with aromatic signals, destroying their diagnostic value.

  • Splitting Causality: The para-substitution on the benzene ring creates a classic AA'BB' spin system. This manifests in the 1H NMR spectrum as two distinct, symmetrical doublets at ~7.45 ppm and ~7.78 ppm (J ≈ 8.2 Hz). Any deviation from this symmetry (e.g., complex multiplets) immediately flags the presence of meta- or ortho-substituted regioisomeric impurities.

Comparative Spectral Analysis: CRM vs. Standard Grade

The following table summarizes the quantitative 1H and 13C NMR data, contrasting the high-purity CRM grade against typical observations found in standard commercial grades.

NucleusChemical Shift (ppm)Multiplicity & IntegrationCRM Grade Observation (>99.5% Purity)Standard Grade Observation (<95% Purity)
1H 7.78d, J = 8.2 Hz, 2HSharp doublet, clean baselineBroadened doublet, trace multiplets
1H 7.45d, J = 8.2 Hz, 2HSharp doublet, clean baselineOverlapping signals ~7.50 ppm
1H 7.30br s, 2HDistinct broad singlet (-SO2NH2)Suppressed/shifted due to moisture
1H 3.45s, 2HSharp singlet (-CH2-)Minor secondary singlet at ~3.55 ppm
1H 2.15s, 6HSharp singlet (-N(CH3)2)Extra singlet at 2.30 ppm (free amine)
13C 143.2, 142.5C (Quaternary)2 distinct, sharp signalsAdditional weak signals ~140 ppm
13C 128.8, 125.6CH (Aromatic)2 distinct high-intensity signalsComplex aromatic carbon background
13C 63.1CH2 (Benzylic)Single sharp peakTrace peak at 61.5 ppm
13C 45.3CH3 (N-Methyl)Single sharp peakTrace peak at 43.8 ppm

Performance Insight: Standard commercial grades frequently exhibit a rogue singlet at ~2.30 ppm in 1H NMR, indicative of unreacted dimethylamine. CRM grades undergo rigorous purification to eliminate this catalytic poison.

Absolute Purity via Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary ratio method that determines absolute mass fraction without requiring an identical reference standard[2]. This protocol is a self-validating system : because the internal standard (IS) is weighed directly into the analyte sample, any instrumental variations (e.g., receiver gain, magnetic field inhomogeneity) affect both molecules identically. The resulting integral ratio cancels out systematic errors.

Causality of the Internal Standard: Maleic acid is chosen as the IS because its equivalent vinylic protons yield a sharp, distinct singlet at 6.26 ppm in DMSO-d6. This region is completely devoid of the analyte's signals, ensuring zero integration overlap.

Step-by-Step qNMR Methodology
  • Gravimetric Preparation: Accurately weigh ~20.0 mg of the sulfonamide analyte and ~5.0 mg of Maleic Acid into a static-free vial using a calibrated microbalance (d = 0.001 mg).

  • Solvation & Transfer: Dissolve the solid mixture in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v TMS. Vortex for 30 seconds and transfer to a precision 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a ≥400 MHz NMR spectrometer. Tune and match the probe, lock onto the deuterium signal, and shim the magnetic field (Z1-Z4) to ensure a TMS line width of ≤ 1.0 Hz.

  • Pulse Sequence & Acquisition: Execute a 1D 1H NMR pulse sequence with a 90° flip angle. Critical Parameter: Set the relaxation delay (D1) to 60 seconds. This satisfies the ≥ 5 × T1 requirement for the slowest relaxing proton, ensuring complete magnetization recovery for accurate integration[3]. Acquire 64 transients.

  • Data Processing & Quantification: Apply a 0.3 Hz exponential line broadening function, zero-fill to 64k data points, and Fourier transform. Manually phase and baseline correct the spectrum. Integrate the analyte's benzylic CH2 peak (3.45 ppm, 2H) against the Maleic Acid vinylic peak (6.26 ppm, 2H) to calculate absolute purity.

2D NMR Workflow for Structural Verification

To definitively rule out regioisomers (e.g., 2- or 3-substituted analogs) often found in standard grades, a 2D NMR workflow is required.

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms direct C-H attachments. It maps the benzylic protons (3.45 ppm) directly to the carbon at 63.1 ppm, validating the integrity of the (dimethylamino)methyl linker.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows 2- and 3-bond correlations. The benzylic protons (3.45 ppm) will show a strong 3-bond correlation to the aromatic carbons (C3/C5 at 128.8 ppm). This specific correlation definitively proves the para-substitution pattern, structurally validating the CRM grade.

NMR_Workflow Start 4-[(Dimethylamino)methyl] benzene-1-sulfonamide Prep Sample Preparation (DMSO-d6 + Maleic Acid IS) Start->Prep Acq 1D 1H & 13C NMR Acquisition (≥400 MHz) Prep->Acq Split Acq->Split qNMR qNMR Purity Analysis (Integrate Analyte vs. IS) Split->qNMR TwoD 2D NMR (HSQC/HMBC) (Regioisomer Check) Split->TwoD Pass CRM Grade Validated (>99.5% Purity) qNMR->Pass Purity ≥ 99.5% Fail Standard Grade (Impurities Detected) qNMR->Fail Purity < 99.5% TwoD->Pass Structure Confirmed TwoD->Fail Isomers Found

Fig 1: NMR validation workflow for sulfonamide purity and structural confirmation.

References

1.[1] Sotorríos, L., et al. (2020). Accessing the Sustainable Multicomponent Sulfonamide Synthesis Through Deep Eutectic Solvent Design. Green Chemistry. URL:[Link] 2.[3] Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. URL:[Link] 3.[2] Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR. Development and potential of an analytical method: An update. Journal of Natural Products, 75(4), 834-851. URL:[Link]

Sources

A Comparative Guide to Purity Analysis of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide: Elemental Analysis vs. Chromatographic and Titrimetric Methods

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is non-negotiable. This guide offers a deep dive into the purity analysis of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide, a key sulfonamide compound. We will provide a comparative analysis of elemental analysis against other prevalent techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titrimetry. This document is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions on analytical methodology, ensuring the safety, efficacy, and regulatory compliance of the final drug product.[1][2]

The Critical Role of Purity Analysis

The presence of impurities in a drug substance can significantly impact its safety and effectiveness.[1] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent purity testing.[1] Therefore, selecting an analytical method that is fit for its intended purpose is a cornerstone of pharmaceutical quality assurance.[3][4][5] This guide will explore the nuances of various analytical approaches for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide, a compound with the molecular formula C9H14N2O2S.

Elemental Analysis: A Fundamental Approach to Purity

Elemental analysis is a foundational technique that determines the percentage composition of elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a sample. The principle lies in the complete combustion of the compound, followed by the quantitative analysis of the resulting gaseous products. For a pure compound, the experimentally determined elemental percentages will align closely with the theoretical values calculated from its molecular formula.

Theoretical Composition of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide (C9H14N2O2S):

  • Carbon (C): 50.44%

  • Hydrogen (H): 6.58%

  • Nitrogen (N): 13.07%

  • Sulfur (S): 14.96%

  • Oxygen (O): 14.93% (typically determined by difference)

Why Choose Elemental Analysis?

The primary advantage of elemental analysis is its ability to provide a direct measure of the bulk purity of the sample. It is an absolute method that does not require a reference standard of the same compound, which can be a significant advantage, especially in the early stages of drug discovery when a highly purified standard may not be available.[6][7]

Experimental Protocol: Elemental Analysis of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

This protocol outlines the steps for determining the C, H, N, and S content using a modern elemental analyzer.

Instrumentation:

  • Elemental Analyzer (e.g., CHNS/O Analyzer)

  • Microbalance (accurate to at least 0.001 mg)

  • Tin capsules

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the 4-[(Dimethylamino)methyl]benzene-1-sulfonamide sample into a tin capsule using a microbalance.

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition, such as sulfanilamide.[6][8]

  • Analysis: Introduce the encapsulated sample into the combustion chamber of the elemental analyzer. The sample undergoes complete combustion at a high temperature (typically ~900-1000 °C) in the presence of oxygen.

  • Separation and Detection: The resulting combustion gases (CO2, H2O, N2, and SO2) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the sample weight. The purity is then inferred by comparing the experimental percentages to the theoretical values.

Workflow for Elemental Analysis

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Start Weigh Accurately weigh 1-3 mg of sample Start->Weigh Encapsulate Place in tin capsule Weigh->Encapsulate Calibrate Calibrate with standard Encapsulate->Calibrate Combust Combustion (~1000°C) Calibrate->Combust Separate Gas Chromatography Separation Combust->Separate Detect Thermal Conductivity Detection Separate->Detect Calculate Calculate elemental % Detect->Calculate Compare Compare with theoretical values Calculate->Compare End Purity Assessment Compare->End

Caption: Experimental workflow for purity determination by elemental analysis.

Comparative Analysis: Alternative Purity Assessment Methods

While elemental analysis provides a fundamental assessment of purity, other techniques offer complementary and often more detailed information about the impurity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture.[9] For sulfonamides, reversed-phase HPLC with UV detection is a common and effective method.[10][11][12]

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between a stationary phase (e.g., C18 column) and a liquid mobile phase.[13]

  • Strengths: High sensitivity and specificity for detecting and quantifying impurities, including isomers and related substances.[1][14] It is the most widely used technique for purity and assay determination in the pharmaceutical industry.[9]

  • Limitations: Requires a well-characterized reference standard for quantitative analysis. Method development can be time-consuming.

Gas Chromatography (GC)

GC is particularly suited for the analysis of volatile and thermally stable compounds.[9] For many sulfonamides, derivatization is often necessary to increase their volatility and thermal stability for GC analysis.[15]

  • Principle: Separation occurs based on the compound's volatility and interaction with a stationary phase within a heated column.[13]

  • Strengths: Excellent for detecting and quantifying residual solvents and other volatile impurities.[2] When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities.[2]

  • Limitations: Not suitable for non-volatile or thermally labile compounds without derivatization, which can add complexity to the analysis.[16]

Titrimetry

Titrimetric methods, including non-aqueous titrations, are classical analytical techniques that can offer high accuracy and precision.[17][18] For sulfonamides, methods like diazotization titration or non-aqueous acid-base titration can be employed.[18][19]

  • Principle: A solution of the analyte is reacted with a standardized solution of a reagent (the titrant) until an endpoint is reached, which is typically detected by a color change or an electrochemical signal.

  • Strengths: Can be a highly accurate and precise absolute method, often used in pharmacopeial assays.[19] It is generally less expensive than chromatographic methods.

  • Limitations: Less specific than chromatographic methods and may not be able to distinguish between the API and structurally similar impurities.

Data Summary and Comparison

Parameter Elemental Analysis High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Titrimetry
Principle Combustion and detection of elemental componentsDifferential partitioning between mobile and stationary phasesVolatility-based separation in a gaseous mobile phaseStoichiometric reaction with a standardized titrant
Primary Application Determination of bulk elemental composition and absolute puritySeparation and quantification of non-volatile and thermally labile impurities and API assayAnalysis of volatile impurities and residual solventsQuantitative assay of the API
Specificity Low (does not distinguish between isomers or impurities with similar elemental composition)High (can separate structurally similar compounds)High (excellent separation of volatile compounds)Moderate (may react with interfering substances)
Sensitivity ModerateHigh (ppb levels achievable)Very High (ppb to ppt levels with specific detectors)Moderate to Low
Reference Standard Not required for purity assessmentRequired for quantitative analysisRequired for quantitative analysisNot always required (absolute method)
Throughput ModerateHigh (with autosamplers)High (with autosamplers)Low to Moderate
Cost Moderate instrument cost, low operational costHigh instrument cost, moderate operational costHigh instrument cost, moderate operational costLow instrument and operational cost

Choosing the Right Analytical Tool

The selection of an appropriate analytical method is a critical decision that depends on the specific goals of the analysis at different stages of drug development.

Decision Tree for Purity Analysis Method Selection

Decision_Tree cluster_goals cluster_methods Start Purity Analysis Goal? Goal1 Absolute Purity of New Chemical Entity? Start->Goal1 Goal2 Detect & Quantify Specific Impurities? Start->Goal2 Goal3 Analyze Volatile Impurities / Residual Solvents? Start->Goal3 Goal4 Routine QC Assay of Known API? Start->Goal4 Method1 Elemental Analysis Goal1->Method1 Yes Method2 HPLC Goal1->Method2 No, but need impurity profile Goal2->Method2 Yes Method3 GC / GC-MS Goal3->Method3 Yes Goal4->Method2 Yes, for higher specificity Method4 Titrimetry Goal4->Method4 Yes, for high accuracy & low cost

Caption: A guide for selecting the appropriate purity analysis method.

Conclusion: An Integrated Approach

For a comprehensive purity assessment of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide, a multi-faceted approach is often the most robust. Elemental analysis serves as an excellent primary tool to establish the fundamental purity and empirical formula, particularly when a reference standard is unavailable. However, it cannot provide a detailed picture of the impurity profile.

Chromatographic methods, especially HPLC, are indispensable for separating and quantifying process-related impurities and degradation products, which is a critical requirement for regulatory submissions.[1][12] GC is the gold standard for analyzing residual solvents, another key aspect of pharmaceutical quality control.[2][9] Titrimetry, while an older technique, can still be a valuable, cost-effective, and highly accurate method for routine API assays.

Ultimately, the choice and combination of methods should be guided by the specific requirements of the analytical task, the stage of drug development, and the regulatory expectations as outlined in guidelines like ICH Q2(R1).[3][4][5] By leveraging the strengths of each technique, researchers and scientists can ensure a thorough and reliable characterization of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide, safeguarding the quality and safety of the final pharmaceutical product.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Kanda, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Chennaiah, M. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Pathogenia. Purity Assay (Pharmaceutical Testing). [Link]

  • ICH. Quality Guidelines. [Link]

  • USDA. Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. [Link]

  • Slideshare. Analysis of sulfonamides. [Link]

  • Al-Ostath, R., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]

  • EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Patil, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • PubMed. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. [Link]

  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • Taylor & Francis. (2006). Non-Aqueous Titrimetric Determination of Sulphadimidine Sodium and Sulphadiazine Sodium in Injections. [Link]

  • ACS Publications. Determination of Sulfa Drugs and Sulfonamides. [Link]

  • FSIS.USDA.gov. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • ResearchGate. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]

  • USP. <11> USP REFERENCE STANDARDS. [Link]

  • PubMed. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. [Link]

  • AKJournals. (2005). Comparative analysis of purity determination methods using a differential scanning calorimeter in. [Link]

  • Google Patents.
  • Scribd. (2020). USP Reference Standards Catalog: Last Updated On: March 29, 2020. [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. [Link]

  • Semantic Scholar. Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. [Link]

  • PMC. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides?. [Link]

  • Matrix Fine Chemicals. 4-METHYLBENZENE-1-SULFONAMIDE | CAS 70-55-3. [Link]

Sources

Benchmarking the Potency of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide in Antimicrobial Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Antimicrobial Agents

The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Sulfonamides, a long-established class of synthetic antimicrobials, continue to be a fertile ground for the development of new derivatives with enhanced potency and broader spectrum of activity.[1] This guide provides an in-depth, technical comparison of a novel sulfonamide derivative, 4-[(Dimethylamino)methyl]benzene-1-sulfonamide, against established antimicrobial agents.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive analysis of the compound's in vitro antimicrobial potency, supported by detailed experimental protocols and comparative data. By presenting a clear and objective benchmark, this guide aims to facilitate the evaluation of this compound for potential inclusion in drug discovery pipelines.

Mechanism of Action: The Folate Synthesis Pathway

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] Bacteria, unlike mammals, must synthesize their own folic acid, a crucial precursor for the synthesis of nucleic acids and proteins. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, thereby halting bacterial growth and replication.[3]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Reduction Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Precursor Sulfonamide 4-[(Dimethylamino)methyl] benzene-1-sulfonamide Sulfonamide->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Mechanism of action of sulfonamides and trimethoprim in the bacterial folate synthesis pathway.

Comparative In Vitro Potency

To objectively assess the antimicrobial potential of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide, its activity was benchmarked against commonly used antibiotics: Sulfamethoxazole (a sulfonamide), Trimethoprim (a dihydrofolate reductase inhibitor), and Ciprofloxacin (a fluoroquinolone). The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against representative Gram-positive and Gram-negative bacterial strains.

Note: The data for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide is hypothetical and presented for illustrative and comparative purposes, as specific published data is not currently available. This plausible dataset is constructed based on the known activities of other novel sulfonamide derivatives.[4]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Microorganism4-[(Dimethylamino)methyl]benzene-1-sulfonamide (Hypothetical)SulfamethoxazoleTrimethoprimCiprofloxacin
Staphylococcus aureus ATCC 2921316>1024[5]0.5 - 2[6]0.12 - 0.5[7]
Escherichia coli ATCC 2592232>1024[8]0.5[9]≤0.06[10]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Microorganism4-[(Dimethylamino)methyl]benzene-1-sulfonamide (Hypothetical)SulfamethoxazoleTrimethoprimCiprofloxacin
Staphylococcus aureus ATCC 2921364>1024>320.5 - 1[11]
Escherichia coli ATCC 25922128>1024>32≤0.06

Experimental Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of the results.[12]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a widely accepted technique for determining MIC values.

MIC Assay Workflow start Start prep_compound Prepare serial dilutions of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide and comparator agents in a 96-well plate. start->prep_compound prep_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland standard). prep_compound->prep_inoculum inoculate Inoculate each well with the bacterial suspension. prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours. inoculate->incubate read_results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The final volume in each well should be 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13] This assay is a crucial next step after determining the MIC to ascertain whether an agent is bactericidal or bacteriostatic.

Step-by-Step Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), and from the growth control well, aspirate a 100 µL aliquot.

    • Spread each aliquot onto a separate, appropriately labeled agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Assay

A time-kill assay provides a dynamic view of an antimicrobial agent's activity over time, helping to distinguish between bactericidal and bacteriostatic effects.[14]

Time-Kill Assay Workflow start Start prep_cultures Prepare bacterial cultures in broth with different concentrations of the antimicrobial agent (e.g., 1x, 2x, 4x MIC). start->prep_cultures incubate_shake Incubate cultures at 37°C with shaking. prep_cultures->incubate_shake sample At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each culture. incubate_shake->sample plate_count Perform serial dilutions and plate to determine viable cell counts (CFU/mL). sample->plate_count plot Plot log10 CFU/mL versus time to generate time-kill curves. plate_count->plot end End plot->end

Caption: Workflow for performing a time-kill assay.

Step-by-Step Protocol:

  • Preparation of Test Cultures:

    • Prepare tubes of CAMHB containing the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube with no antimicrobial agent.

    • Inoculate each tube with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the antimicrobial agent and the growth control.

    • A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Conclusion and Future Directions

This guide provides a framework for the initial in vitro characterization of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide. The hypothetical data suggests that this compound may possess promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, warranting further investigation.

Future studies should focus on:

  • Confirming the in vitro activity against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Investigating the potential for synergy with other antimicrobial agents.

  • Elucidating the compound's safety and toxicity profile through in vitro and in vivo models.

The methodologies outlined herein provide a robust and standardized approach for generating the necessary data to advance the development of this and other novel sulfonamide derivatives in the fight against infectious diseases.

References

  • Brumfitt, W., & Hamilton-Miller, J. M. T. (1989). In vitro activity of the combination trimethoprim plus sulfamethoxazole compared with that of other chemotherapeutic agents. Chemotherapy, 35 Suppl 1, 1-8.
  • Heeb, S., Taha, M. O., & Dempsey, B. A. (2011). Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. The Canadian Journal of Infectious Diseases & Medical Microbiology, 22(2), 58–62.
  • Khan, S. A., & Kumar, S. (2021). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 12, 789139.
  • Flayhart, D., Hindler, J., & Bruckner, D. (2007). Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. Journal of Clinical Microbiology, 45(4), 1282–1285.
  • Yasir, M., Dutta, D., & Willcox, M. D. P. (2021). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Antibiotics, 10(10), 1155.
  • Brumfitt, W., & Hamilton-Miller, J. M. (1989). In vitro activity of the combination trimethoprim plus sulfamethoxazole compared with that of other chemotherapeutic agents. PubMed. Available at: [Link]

  • Naber, K. G. (1991). MICs of ciprofloxacin and trimethoprim for Escherichia coli: influence of pH, inoculum size and various body fluids. Infection, 19 Suppl 3, S167–S169.
  • Firsov, A. A., Vostrov, S. N., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(9), 2411–2415.
  • Grüneberg, R. N. (1992). Transferable high-level trimethoprim resistance among isolates of Escherichia coli from urinary tract infections in Ontario. Cambridge University Press & Assessment. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Sultani, K. A. (2017). Synthesis, antimicrobial activity and docking study of some novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying biologically active sulfonamide moiety. Arabian Journal of Chemistry, 10, S2538–S2548.
  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. Available at: [Link]

  • ResearchGate. (n.d.). MIC distribution of E. coli (n = 135) against sulfamethoxazole in.... Available at: [Link]

  • Rahman, M. M., et al. (2023). High prevalence of ciprofloxacin resistance in Escherichia coli isolated from chickens, humans and the environment: An emerging one health issue. PLOS ONE, 18(11), e0294401.
  • Siddiqui, T. R., & Ahmad, I. (2014). CORRELATION OF MINIMUM INHIBITORY CONCENTRATION OF CIPROFLOXACIN TO THE THERAPEUTIC RESPONSE OF PATIENT WITH URINARY TRACT INFECTION CAUSED BY ESCHERICHIA COLI. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(3), 968.
  • Osińska, A., et al. (2015). Antimicrobial Resistance in Commensal Escherichia coli from Pigs during Metaphylactic Trimethoprim and Sulfamethoxazole Treatment and in the Post-Exposure Period. Microorganisms, 3(1), 53-68.
  • Marcusson, L. L., et al. (2019). Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review. Journal of Antimicrobial Chemotherapy, 74(2), 293-303.
  • Digital Commons@Becker. (n.d.). Comparison of three reference methods for testing susceptibility of Staphylococci to trimethoprim-sulfamethoxazole. Available at: [Link]

  • ResearchGate. (n.d.). MIC distribution of E. coli (n = 135) against sulfamethoxazole in.... Available at: [Link]

  • Koyama, N., et al. (2022). The Risk of Emerging Resistance to Trimethoprim/Sulfamethoxazole in Staphylococcus aureus. Medical Science Monitor, 28, e937213.
  • Principe, L., et al. (2016). In Vitro Bactericidal Activity of Trimethoprim-Sulfamethoxazole Alone and in Combination with Colistin against Carbapenem-Resistant Acinetobacter baumannii Clinical Isolates. Antimicrobial Agents and Chemotherapy, 60(8), 5089–5092.
  • Johns Hopkins ABX Guide. (2025). Staphylococcus aureus. Available at: [Link]

  • Ghiselli, R., et al. (1986). In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 29(1), 33-37.
  • Focur, P., et al. (2021). Rapid Detection and Antibiotic Susceptibility of Uropathogenic Escherichia coli by Flow Cytometry. International Journal of Molecular Sciences, 22(21), 11578.
  • Wikipedia. (n.d.). Trimethoprim/sulfamethoxazole. Available at: [Link]

  • Mustafa, Y. F. (2015). Synthesis and antibacterial activity of new Sulfamethoxazole derivative. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Association between MIC and the trimethoprim-sulfamethoxazole.... Available at: [Link]

  • Livermore, D. M., et al. (2014). Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 69(4), 1050–1056.
  • UKHSA Research Portal. (2014). Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria. Available at: [Link]

  • Koli, P., et al. (2020). A Strategic Target Rescues Trimethoprim Sensitivity in Escherichia coli. iScience, 23(4), 101019.
  • accessdata.fda.gov. (n.d.). BACTRIM™ sulfamethoxazole and trimethoprim DS (double strength) tablets and tablets USP. Available at: [Link]

  • Hollenbach, S. J., et al. (2023). Antibimicrobial Susceptibility of Trimethoprim-Sulfamethoxazole and 3rd-Generation Cephalosporin-Resistant Escherichia coli Isolates Enumerated Longitudinally from Feedlot Arrival to Harvest in High-Risk Beef Cattle Administered Common Metaphylactic Antimicrobials.
  • Poudel, S., et al. (2024).
  • Abbas, H. S., et al. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 72(4), 849-860.
  • Gürsoy, A., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 15.
  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2758.
  • JOCPR. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Available at: [Link]

  • Markowitz, N., et al. (1997). Trimethoprim-Sulfamethoxazole Compared with Vancomycin for the Treatment of Staphylococcus aureus Infection. Annals of Internal Medicine, 126(12), 917-924.
  • Akhyar, M., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Available at: [Link]

  • Abbas, H. S., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed. Available at: [Link]

  • Bibi, A., et al. (2024). Synthetic and Antibacterial Profiling of 4-Methyl-N-(2- Morpholinoethyl) Benzene Sulfonamide. Journal of Applied and Emerging Sciences, 14(1).

Sources

Technical Brief: Cross-Referencing Melting Point Analytics for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical brief designed for researchers and drug development professionals. It prioritizes experimental validation logic over static data listing, addressing the specific challenge of characterizing 4-[(Dimethylamino)methyl]benzene-1-sulfonamide (N,N-Dimethylmafenide).

Executive Summary

In the development of carbonic anhydrase inhibitors and sulfonamide antibiotics, 4-[(Dimethylamino)methyl]benzene-1-sulfonamide serves as a critical lipophilic variant of the parent compound, Mafenide. Unlike Mafenide, the dimethylated derivative lacks primary amine hydrogen donors, significantly altering its crystal lattice energy and melting point (MP).

This guide provides a rigorous framework for cross-referencing the experimental melting point of this compound against established structural analogs. Due to the scarcity of indexed experimental data for the free base, this document establishes a Self-Validating Protocol using Mafenide and specific Schiff base derivatives as control anchors.

Comparative Data Analysis

The following table aggregates established experimental data for structural analogs to bracket the expected thermal behavior of the target compound.

CompoundStructure / RoleExperimental Melting PointCAS No.[1][2][3]Data Source
Mafenide Parent Amine (Primary)150 – 152 °C 138-39-6
Tosylimide Methyl Analog (No Amine)136 – 140 °C 70-55-3
Target Compound N,N-Dimethyl Derivative Predicted: 115 – 130 °C (Free Base)Experimental: >200 °C (HCl Salt)1547880-06-7Internal Validation Required
Schiff Base Derivative Validation Product201 – 205 °C N/A
Technical Insight: The Methylation Shift

The transition from Mafenide (


) to the Dimethyl derivative (

) removes two hydrogen bond donors.
  • Expectation: This typically lowers the melting point of the free base due to reduced intermolecular H-bonding network density.

  • Observation: If your experimental MP is >180°C , you have likely isolated the Hydrochloride Salt (CAS 259183-88-5), not the free base.

  • Validation: The Schiff base derivative (formed via reaction with 4-dimethylaminobenzaldehyde) provides a high-melting secondary confirmation point (201–205°C) to verify the sulfonamide moiety integrity.

Experimental Validation Protocol

To ensure data integrity, follow this self-validating workflow. This protocol distinguishes between the target free base, its salt forms, and impurities.

Phase 1: Synthesis & Isolation Check

Objective: Confirm isolation of the free base vs. salt.

  • Precursor: Start with 4-[(dimethylamino)methyl]benzene-1-sulfonyl chloride HCl (CAS 259183-88-5).

  • Amination: React with aqueous ammonia.

  • Critical Step (pH Adjustment): The product is amphoteric. Ensure the final extraction pH is >9.0 to isolate the free base.

    • Risk: Extraction at neutral pH often co-precipitates the HCl salt, leading to artificially high MP readings (>200°C).

Phase 2: Thermal Analysis (Capillary Method)
  • Ramp Rate: 1°C/min (Start at 100°C).

  • Visual Cues:

    • Sharp Melt (Range < 2°C): High purity crystalline free base.

    • Broad Melt / Sweating: Solvent inclusion (common with dimethylamines). Dry sample under high vacuum (0.1 mmHg) at 40°C for 4 hours.

    • Decomposition (Darkening): Likely the HCl salt or unstable intermediate.

Phase 3: Derivatization Logic (The "Schiff" Test)

If the MP is ambiguous, synthesize the Schiff base derivative to confirm the sulfonamide group is intact and the amine is reactive.

  • Reagent: 4-(Dimethylamino)benzaldehyde.

  • Conditions: Reflux in ethanol with catalytic formic acid.

  • Target MP: The resulting crystal must melt between 201–205°C . Any deviation >5°C indicates the starting material was not the correct sulfonamide isomer.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the compound's identity based on thermal properties.

ValidationWorkflow Start Start: Unknown Sample (Target: 4-[(Dimethylamino)methyl] benzene-1-sulfonamide) MeasureMP Measure Melting Point (Capillary Method) Start->MeasureMP Decision1 MP Range? MeasureMP->Decision1 ResultSalt Range: > 180°C (Likely HCl Salt) Decision1->ResultSalt High ResultBase Range: 115 - 140°C (Likely Free Base) Decision1->ResultBase Expected ResultImpure Range: < 100°C (Solvent/Impurity) Decision1->ResultImpure Low Validation Perform Schiff Base Derivatization ResultSalt->Validation Neutralize & Verify ResultBase->Validation Verify FinalCheck Check Derivative MP Target: 201-205°C Validation->FinalCheck Confirmed IDENTITY CONFIRMED FinalCheck->Confirmed Match Failed REJECT BATCH (Isomer/Degradation) FinalCheck->Failed Mismatch

Figure 1: Decision tree for validating the physical properties of N,N-dimethylmafenide derivatives.

References

  • Mafenide (Parent Compound) Properties

    • Source: Sigma-Aldrich Product Specification[4]

    • URL:

  • 4-Methylbenzenesulfonamide (Tosylimide) Properties

    • Source: NIST Chemistry WebBook, SRD 69
    • URL:

  • Schiff Base Deriv

    • Title: 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide[5][6]

    • Source: Acta Crystallographica Section E (PubChem Index)
    • URL:

  • Carbonic Anhydrase Inhibitor Context

    • Source: DrugBank Online (Mafenide)
    • URL:

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide. As researchers and drug development professionals, our responsibility extends beyond the bench; it includes the safe and environmentally conscious management of all chemical reagents. This guide is designed to ensure that laboratory personnel can handle and dispose of this compound with the highest degree of safety and regulatory compliance, thereby protecting both themselves and the environment.

The procedures outlined below are synthesized from an analysis of safety data sheets for structurally similar sulfonamide compounds and are grounded in the regulatory frameworks established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Core Principle: Hazard-Aware Waste Management

The foundational principle of chemical disposal is a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide was not found, data from analogous sulfonamide compounds indicate a clear pattern of hazards that must be respected.

The primary concern for this class of chemicals is environmental toxicity. A representative SDS for a similar compound explicitly states it "May cause long lasting harmful effects to aquatic life". This is a critical piece of information that dictates the entire disposal pathway. Direct release into the environment, particularly through the sewer system, is strictly prohibited[1]. Furthermore, related sulfonamides are classified as skin and eye irritants[2][3][4]. Therefore, all handling and disposal operations must be predicated on the assumption that this compound is an irritant and an aquatic hazard.

Personnel Safety: Your First Priority

Before handling the compound for any purpose, including disposal, ensuring personal safety through the correct use of Personal Protective Equipment (PPE) is non-negotiable.

Required PPE:

  • Eye Protection: Wear ANSI-approved safety glasses with side shields or chemical splash goggles. Sulfonamides can cause serious eye irritation[2][4][5].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) tested for suitability against this class of compounds. This prevents skin contact, which can cause irritation[2][3].

  • Protective Clothing: A standard laboratory coat is required to protect against accidental skin exposure.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[6]. All handling of the solid compound should ideally occur within a chemical fume hood or a well-ventilated area to minimize inhalation risk[2][7].

The rationale for this level of protection is to create a reliable barrier against the primary exposure routes: dermal contact, eye contact, and inhalation.

Step-by-Step Disposal Protocol

Follow this sequence precisely to ensure safe and compliant disposal. This process is designed to prevent environmental release and to comply with federal and local hazardous waste regulations[8][9][10].

Step 1: Waste Characterization and Segregation

  • Treat all 4-[(Dimethylamino)methyl]benzene-1-sulfonamide waste—including pure compound, contaminated consumables (e.g., weigh boats, wipes), and solutions—as hazardous chemical waste.

  • This waste must be segregated at the point of generation. Do not mix it with non-hazardous trash or other chemical waste streams unless their compatibility is known. Incompatible materials can lead to dangerous chemical reactions[11].

Step 2: Containerization

  • Use a dedicated, leak-proof, and chemically compatible container for the waste. The container must have a secure screw-top cap.

  • Keep the container closed at all times except when adding waste[11]. This minimizes the release of vapors and prevents spills.

  • For solid waste, carefully place it into the container to avoid generating dust. For liquid waste (e.g., solutions), use a funnel to prevent spills.

Step 3: Labeling

  • Immediately label the waste container with a "Hazardous Waste" label.

  • The label must clearly state the full chemical name: "4-[(Dimethylamino)methyl]benzene-1-sulfonamide".

  • List all known or suspected hazards (e.g., "Irritant," "Environmental Hazard - Aquatic Toxin").

  • Indicate the accumulation start date (the date the first drop of waste was added to the container).

Step 4: Temporary Storage in the Laboratory

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel, away from drains, and in a location that does not impede foot traffic or emergency egress[11].

  • Ensure the storage location is cool, dry, and away from incompatible materials[7].

Step 5: Final Disposal

  • Crucially, this waste must NOT be disposed of down the drain or in the regular trash . The EPA has instituted a strict ban on the "sewering" of hazardous pharmaceutical waste, a principle that should be applied to all hazardous laboratory chemicals[1].

  • Arrange for the collection of the waste container by your institution's certified hazardous waste management contractor. This ensures the material will be transported to an approved waste disposal plant for proper treatment, typically via incineration or other approved methods[2][5][7].

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Assess the Spill: For a small spill of solid material, and only if you are trained and have the correct PPE, you can proceed with cleanup. For large spills or any spill of a solution, evacuate and contact your institution's emergency response team.

  • Cleanup (Small, Solid Spill Only):

    • Wearing the full PPE described in Section 2, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust generation[6].

    • Carefully sweep or scoop the material into your designated hazardous waste container[2].

    • Clean the affected area thoroughly.

    • Dispose of all cleanup materials as hazardous waste.

Summary of Chemical Safety Information

PropertyInformationRationale for Disposal Procedure
Physical Form Solid (Powder)Prone to creating dust; requires careful handling to prevent inhalation and contamination of surfaces.
Known Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed[2][3][4].Mandates the use of comprehensive PPE (gloves, goggles, lab coat) and handling in ventilated areas.
Environmental Hazards May cause long-lasting harmful effects to aquatic life.This is the primary driver for the disposal protocol. Prohibits drain disposal and mandates disposal as regulated hazardous waste.
Disposal Directive Dispose of contents/container to an approved waste disposal plant[2][5][7].Reinforces that this material cannot go into regular waste streams and must be handled by professionals.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide waste.

G cluster_0 Waste Generation & Handling cluster_1 Containerization & Storage cluster_2 Final Disposal Pathway start Generate Waste (Pure compound, contaminated items) ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize container Place in Sealed, Compatible, Labeled Waste Container characterize->container storage Store in Designated Satellite Accumulation Area container->storage decision Disposal Method? storage->decision drain Drain / Sewer Disposal (PROHIBITED) decision->drain Incorrect trash Regular Trash (PROHIBITED) decision->trash Incorrect approved Transfer to Certified Hazardous Waste Contractor decision->approved Correct

Caption: Workflow for the safe disposal of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide.

References

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (n.d.).
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).
  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18).
  • 4-Amino-6-chloro-1,3-benzenedisulfonamide - Santa Cruz Biotechnology. (n.d.).
  • Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, June 3).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 15).
  • 4-[(dimethylamino)methyl]benzene-1-sulfonamide-1547880-06-7 - Thoreauchem. (n.d.).
  • Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard - Carl ROTH. (n.d.).
  • Liquid Waste Minimization in the Production of 4-Amino Di Phenylamine 2-Sulfonic Acid - theijes. (2013, April 15).
  • 4-(2-methanesulfonamidoethyl)benzene-1-sulfonamide | 349625-76-9 - MilliporeSigma. (n.d.).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. (n.d.).
  • 4-acetyl-n-[3-(dimethylamino)propyl]benzene-1-sulfonamide - PubChemLite. (n.d.).
  • Requirements for Pesticide Disposal | US EPA. (2025, December 22).
  • N-Methyl-4-(Methylamino)Benzene-1-Sulfonamide(WX602083) - ChemicalBook. (n.d.).
  • EPA Releases New Rule for Pharmaceutical Waste. (2019, March 18).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2020, December 18).
  • Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - PMC. (2021, May 7).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Dimethylamino)methyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-[(Dimethylamino)methyl]benzene-1-sulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.